Product packaging for N,N,5-Trimethylisoxazol-3-amine(Cat. No.:CAS No. 60148-37-0)

N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516
CAS No.: 60148-37-0
M. Wt: 126.16 g/mol
InChI Key: KRUDDTPYFKELQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N,5-Trimethylisoxazol-3-amine is a tertiary amine derivative of the isoxazole heterocycle, primarily utilized as a key synthetic intermediate and building block in organic and medicinal chemistry research. Isoxazoles are privileged structures in drug discovery due to their presence in a wide array of bioactive molecules and pharmaceuticals . This compound is of particular interest for the synthesis of more complex molecules, including Schiff bases, which are known to exhibit a broad spectrum of biological activities such as antibacterial, antifungal, and anticancer properties . Researchers value this amine for its potential in constructing molecular frameworks for the development of novel therapeutic agents. The core isoxazole structure is electron-rich, and the weak nitrogen-oxygen bond can facilitate ring-cleavage reactions, allowing for further functionalization and scaffold diversification . The presence of the dimethylamino group at the 3-position makes it a valuable precursor for the development of compounds with potential biological functions. Its applications extend to serving as a precursor in the synthesis of fused heterocyclic systems and in the exploration of structure-activity relationships (SAR) during the optimization of lead compounds in drug discovery programs . As with all chemicals, safe laboratory practices must be followed. This product is intended for research purposes and is strictly for laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1408516 N,N,5-Trimethylisoxazol-3-amine CAS No. 60148-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,5-trimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUDDTPYFKELQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the current understanding of N,N,5-Trimethylisoxazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Properties

This compound, with the CAS number 60148-37-0, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized and predicted based on its structure.

Table 1: Summary of Chemical Properties for this compound

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[1]
Molecular Weight 126.16 g/mol PubChem[1]
CAS Number 60148-37-0BLD Pharm[2]
IUPAC Name This compoundPubChem[1]
Structure Inferred from name
Predicted Boiling Point Not available
Predicted Melting Point Not available
Predicted Solubility Not available

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthesis involves a two-step process:

  • Synthesis of 3-Amino-5-methylisoxazole: This precursor is a known compound and several synthetic routes have been reported. A common method involves the cyclization of a suitable precursor with hydroxylamine.[3][4]

  • N,N-Dimethylation of 3-Amino-5-methylisoxazole: The resulting primary amine can then be dimethylated to yield the target tertiary amine, this compound.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from known procedures for the synthesis of 3-amino-5-alkylisoxazoles.[5]

Materials:

  • Ethyl acetoacetate

  • Acetonitrile

  • Sodium hydride (NaH) or another suitable base

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Toluene

  • Anhydrous ferric chloride

  • Concentrated hydrochloric acid

  • 30% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Formation of Acetoacetonitrile: In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of ethyl acetoacetate and acetonitrile in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

  • Cyclization with Hydroxylamine: The resulting acetoacetonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an aqueous solution. The mixture is heated to facilitate the cyclization reaction.

  • Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 3-amino-5-methylisoxazole.

Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole

This step will utilize a standard reductive amination procedure.

Materials:

  • 3-Amino-5-methylisoxazole (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol or other suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate solvents for extraction (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, 3-amino-5-methylisoxazole is dissolved in methanol.

  • Formation of the Imine: To this solution, an excess of aqueous formaldehyde is added, and the mixture is stirred at room temperature.

  • Reduction: After a suitable time for imine formation, the reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

  • Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound. The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet corresponding to the methyl group on the isoxazole ring (C5-CH₃). - A singlet for the two equivalent methyl groups on the amine nitrogen (N(CH₃)₂). - A singlet for the proton on the isoxazole ring (C4-H).
¹³C NMR - A signal for the methyl carbon on the isoxazole ring. - A signal for the carbons of the N-methyl groups. - Signals for the quaternary carbons and the CH carbon of the isoxazole ring.
FT-IR - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the isoxazole ring. - C-N stretching vibrations for the tertiary amine. - Absence of N-H stretching bands, confirming the tertiary nature of the amine.[6][7]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O. - Fragmentation patterns characteristic of isoxazoles and tertiary amines.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. The isoxazole moiety is present in a number of biologically active compounds, and derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.[8][9] However, the specific activity of this trimethylated derivative remains to be elucidated.

Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant biological effects.

Experimental Workflows and Diagrams

To aid in the synthesis of this compound, a workflow diagram for the proposed synthetic route is provided below.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of 3-Amino-5-methylisoxazole cluster_step2 Step 2: N,N-Dimethylation A Ethyl Acetoacetate + Acetonitrile B Acetoacetonitrile Formation (Base-mediated condensation) A->B D Cyclization B->D C Hydroxylamine Hydrochloride C->D E 3-Amino-5-methylisoxazole (Crude) D->E F Purification (Recrystallization/Chromatography) E->F G Pure 3-Amino-5-methylisoxazole F->G H 3-Amino-5-methylisoxazole J Reductive Amination H->J I Formaldehyde I->J L This compound (Crude) J->L K Reducing Agent (e.g., NaBH₄) K->J M Purification (Column Chromatography) L->M N Pure this compound M->N

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound is a chemical compound with limited available data. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. The absence of information on its biological activity presents an opportunity for future research to explore its potential pharmacological applications. The provided synthetic workflow and predicted spectroscopic data will be valuable for researchers aiming to synthesize and characterize this molecule.

References

N,N,5-Trimethylisoxazol-3-amine: An Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 60148-37-0 Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol

Introduction

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole derivative. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and technical databases reveals a significant lack of in-depth information regarding its synthesis, specific chemical properties, biological activities, and mechanism of action. This guide aims to provide a transparent overview of the available information, supplemented with general knowledge of the isoxazole chemical class to offer context for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. However, general synthetic routes for the core structure, 3-amino-5-methylisoxazole, have been reported. These methods can provide a foundational understanding for the potential synthesis of its N,N-dimethylated derivative.

One common approach to the 3-amino-5-methylisoxazole core involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH is typically maintained between 10.1 and 13.[1][2] Another method describes the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride.[3]

Hypothetical Synthesis Workflow

Based on general organic chemistry principles, a potential synthesis for this compound could involve the N-alkylation of 3-amino-5-methylisoxazole. This is a logical, though unconfirmed, pathway.

G cluster_synthesis Hypothetical Synthesis Pathway 3_amino_5_methylisoxazole 3-Amino-5-methylisoxazole reagents Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) + Base 3_amino_5_methylisoxazole->reagents N-Alkylation product This compound reagents->product

Caption: Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. Consequently, no signaling pathways involving this compound can be described or visualized.

However, the broader class of isoxazole derivatives is known to exhibit a wide range of pharmacological activities.[4][5][6][7][8] These activities are highly dependent on the specific substitutions on the isoxazole ring. Documented biological effects of various isoxazole-containing compounds include:

  • Antimicrobial Activity: Many isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4][5][6]

  • Anticancer Activity: Certain substituted isoxazoles have demonstrated cytotoxic effects against various cancer cell lines.[4][8]

  • Anti-inflammatory Activity: The isoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Analgesic and Anticonvulsant Properties: Some isoxazole derivatives have shown effects on the central nervous system.[4]

Logical Relationship of Isoxazole Biological Screening

For a novel, uncharacterized isoxazole derivative like this compound, a logical first step in determining its biological activity would be to screen it against a panel of common assays.

G cluster_screening Initial Biological Screening compound This compound antibacterial Antibacterial Assays compound->antibacterial antifungal Antifungal Assays compound->antifungal cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory

Caption: General workflow for initial biological screening of a novel isoxazole.

Conclusion

This compound (CAS 60148-37-0) remains a poorly characterized compound in the public scientific domain. While the isoxazole chemical class is of significant interest in medicinal chemistry due to its diverse biological activities, specific data for this particular derivative is absent. Further research is required to elucidate its physicochemical properties, develop synthetic protocols, and investigate its potential pharmacological effects. Researchers interested in this molecule may need to perform de novo characterization and biological screening.

References

An In-Depth Technical Guide on N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole, a class of heterocyclic compounds recognized for its wide-ranging pharmacological activities. The isoxazole nucleus is a key pharmacophore in numerous bioactive molecules and approved drugs. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data on this particular compound, this review also encompasses information on closely related 3-amino-5-methylisoxazole derivatives to provide a broader context and potential avenues for future research.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the isoxazole core dictates the molecule's pharmacological profile. 3-Amino-5-methylisoxazole, a close structural analog of the title compound, serves as a versatile building block for the synthesis of more complex molecules, including isoxazolopyrimidinones.[1] This guide aims to collate and present the technical data available for this compound to support further research and development efforts.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic molecular information.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[3]
Molecular Weight 126.16 g/mol PubChem[3]
CAS Number 60148-37-0BLD Pharm[4]
Canonical SMILES CN(C)C1=CC(=NO1)CPubChem[3]
InChI InChI=1S/C6H10N2O/c1-5-4-6(8(2)3)7-9-5/h4H,1-3H3PubChem[3]

Synthesis and Experimental Protocols

General Synthesis of 3-Amino-5-methylisoxazole

A common precursor, 3-amino-5-methylisoxazole, can be synthesized through several routes. One patented method involves a three-step process starting from ethyl acetate and acetonitrile.[5]

Experimental Protocol (Hypothetical, based on related syntheses):

  • Step 1: Synthesis of Acetyl Acetonitrile: Ethyl acetate and acetonitrile are reacted in the presence of a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form acetyl acetonitrile.[5]

  • Step 2: Formation of Hydrazone: The resulting acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.[5]

  • Step 3: Ring Closure: The hydrazone undergoes a ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole.[5]

Another documented method involves the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride in toluene.[6] This process yields 3-amino-5-methylisoxazole with a reported purity of 98.8% and a yield of 77%.[6]

N,N-Dimethylation of 3-Amino-5-methylisoxazole (Hypothetical Workflow)

The final step to obtain this compound would involve the dimethylation of the primary amine group of 3-amino-5-methylisoxazole. This is a common transformation in organic synthesis.

Synthesis_Workflow 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Reaction_Conditions Appropriate Solvent and Temperature 3-Amino-5-methylisoxazole->Reaction_Conditions Dimethylating_Agent Dimethylating Agent (e.g., Formaldehyde/Formic Acid, Dimethyl Sulfate) Dimethylating_Agent->Reaction_Conditions N_N_5_Trimethylisoxazol_3_amine This compound Reaction_Conditions->N_N_5_Trimethylisoxazol_3_amine Purification Purification (e.g., Chromatography) N_N_5_Trimethylisoxazol_3_amine->Purification

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is not available in the current literature. However, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.

The isoxazole scaffold is a component of molecules with known antibacterial, antifungal, anti-HIV, and anticancer activities.[1] For instance, some (5-oxazolyl)phenyl amine derivatives have demonstrated potent antiviral activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3).[2] Additionally, various N-acyl-α-amino ketones and 1,3-oxazoles, which share structural similarities, have shown antimicrobial effects.[7]

Given the diverse bioactivities of related compounds, this compound could potentially interact with various biological targets. The logical relationship for investigating its potential bioactivity is outlined below.

Bioactivity_Investigation_Logic Start This compound Screening High-Throughput Screening (HTS) Start->Screening Initial Evaluation Target_Identification Target Identification Assays Screening->Target_Identification Identified Hits Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Validated Targets Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Confirmed MoA Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Optimized Lead Compound

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

This compound is a compound for which detailed scientific data is currently lacking. This guide has provided an overview of its basic properties and a hypothetical, yet plausible, synthetic pathway based on established chemical principles for related isoxazoles. The rich pharmacology of the isoxazole class of compounds suggests that this compound may possess interesting biological activities worthy of investigation.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound.

  • Performing comprehensive physicochemical characterization.

  • Conducting broad-spectrum biological screening to identify potential therapeutic applications.

  • Elucidating the mechanism of action for any identified biological activities.

This foundational work will be crucial for unlocking the potential of this compound in drug discovery and development.

References

The Emergence of N,N,5-Trimethylisoxazol-3-amine: A Technical Guide on its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific discovery, biological activity, and detailed experimental protocols for N,N,5-Trimethylisoxazol-3-amine is limited. This guide provides a comprehensive overview based on the synthesis of its immediate precursor, 3-Amino-5-methylisoxazole, and the broader biological context of isoxazole derivatives. The experimental protocols described herein are inferred from established chemical methodologies.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on this compound, a specific derivative for which detailed public data is scarce. By examining the synthesis of its likely precursor, 3-Amino-5-methylisoxazole, and the general biological landscape of related isoxazole compounds, we can infer the potential significance and avenues for future research into this molecule.

Synthesis of this compound

The synthesis of this compound can be logically approached through the N-methylation of its primary amine precursor, 3-Amino-5-methylisoxazole. The synthesis of this precursor is well-documented.

Synthesis of the Precursor: 3-Amino-5-methylisoxazole

Several synthetic routes to 3-Amino-5-methylisoxazole have been reported. A common and effective method involves the cyclization of a nitrile compound with hydroxylamine.

Experimental Protocol:

A two-step process is commonly employed for the synthesis of 3-Amino-5-methylisoxazole.

  • Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride.

    • Combine hydroxylamine hydrochloride (14.0g, 0.20mol) and potassium carbonate (70.5g, 0.51mol) in 100mL of water.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

    • Heat the reaction mixture to 60°C and maintain for 6 hours.

    • After cooling to room temperature, add toluene (200mL) to separate the aqueous layer.

  • Step 2: Cyclization with iron(III) chloride.

    • To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).

    • Heat the mixture to reflux using a water separator until the theoretical amount of water is collected.

    • Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

    • Stir for 1 hour, then separate and discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 3-Amino-5-methylisoxazole.[1]

Proposed Synthesis of this compound

The final step to obtain this compound involves the dimethylation of the primary amine group of 3-Amino-5-methylisoxazole. A standard method for this transformation is reductive amination.

Experimental Protocol (Proposed):

  • Dissolve 3-Amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Add an excess of formaldehyde (a 37% aqueous solution, >2 equivalents) to the solution.

  • The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), added portion-wise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, MS).

Synthesis Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-hydroxybutanenitrile 3-hydroxybutanenitrile Intermediate Intermediate Formation 3-hydroxybutanenitrile->Intermediate Step 1 Hydroxylamine_HCl Hydroxylamine HCl / K2CO3 Hydroxylamine_HCl->Intermediate 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Intermediate->3-Amino-5-methylisoxazole Step 2 (Cyclization) FeCl3 FeCl3 / Toluene FeCl3->3-Amino-5-methylisoxazole N_N_5-Trimethylisoxazol-3-amine N_N_5-Trimethylisoxazol-3-amine 3-Amino-5-methylisoxazole->N_N_5-Trimethylisoxazol-3-amine Reductive Amination Formaldehyde Formaldehyde Formaldehyde->N_N_5-Trimethylisoxazol-3-amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N_N_5-Trimethylisoxazol-3-amine

Caption: Proposed synthesis pathway for this compound.

Potential Biological Activities of Isoxazole Derivatives

While no specific biological data for this compound has been found in the public domain, the isoxazole ring is a core component of many biologically active compounds.[2][3][4][5][6] The biological activities of isoxazole derivatives are diverse and depend on the nature and position of substituents on the isoxazole ring.

Table 1: Summary of Reported Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionKey Substituent EffectsReference(s)
Antimicrobial Active against various strains of bacteria and fungi.Presence of halogen or nitro groups on phenyl rings attached to the isoxazole core can enhance activity.[3]
Anti-inflammatory Inhibition of inflammatory pathways.Often associated with COX-2 inhibition.[7]
Anticancer Cytotoxic effects against various cancer cell lines.Varies greatly with substitution patterns.[2]
Analgesic Pain-relieving properties.Investigated in various derivatives of 3-Amino-5-methylisoxazole.[7]
Antioxidant Ability to scavenge free radicals.Reported for various disubstituted and trisubstituted isoxazoles.[2]

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for further investigation. A logical workflow for future research is outlined below.

Drug Discovery and Development Workflow:

G Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological Screening (e.g., antimicrobial, anticancer assays) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A general workflow for the investigation of novel compounds like this compound.

Conclusion

This compound is a readily synthesizable molecule from its precursor, 3-Amino-5-methylisoxazole. While its specific biological functions remain to be elucidated, the rich pharmacology of the isoxazole class of compounds suggests that it could be a valuable candidate for biological screening. The synthetic protocols and general biological context provided in this guide aim to serve as a foundational resource for researchers interested in exploring the potential of this and other related isoxazole derivatives in drug discovery and development. Further research is warranted to uncover the specific properties of this compound and determine its place within the landscape of pharmacologically active isoxazoles.

References

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N,N,5-trimethylisoxazol-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its parent structure, 5-methylisoxazol-3-amine, with two additional methyl groups attached to the amine nitrogen.

Quantitative data for this compound and its immediate precursor, 5-methylisoxazol-3-amine, are summarized below for comparison. Data for the parent amine is more readily available and provides a baseline for the properties of its N,N-dimethylated derivative.

Table 1: Physicochemical Properties

PropertyThis compound5-Methylisoxazol-3-amine[1]
Molecular Formula C₆H₁₀N₂OC₄H₆N₂O
Molecular Weight 126.16 g/mol 98.10 g/mol
CAS Number 60148-37-01072-67-9
IUPAC Name This compound5-methyl-1,2-oxazol-3-amine
Canonical SMILES CN(C)C1=CC(=NO1)CCC1=CC(=NO1)N
InChI InChI=1S/C6H10N2O/c1-5-4-6(7(2)3)8-9-5/h4H,1-3H3InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)

Note: Experimental data such as melting point, boiling point, and detailed spectral information for this compound are not widely available in public databases but may be accessible through commercial suppliers.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in widely available literature. However, it can be readily achieved via the N,N-dimethylation of its primary amine precursor, 5-methylisoxazol-3-amine. Several general and efficient methods for the N-methylation of primary amines have been established. Below is a detailed, representative protocol adapted from established methods for reductive amination.

Proposed Synthesis Workflow

The logical workflow for the synthesis involves the reductive amination of the primary amine precursor.

Synthesis_Workflow A Start: 5-Methylisoxazol-3-amine B Add Formaldehyde (C1 source) & Reducing Agent (e.g., H2) A->B C Reaction in Solvent (e.g., Methanol) B->C E Heat and Pressure C->E D Catalyst (e.g., Ru/C) D->C F Reaction Monitoring (TLC/GC-MS) E->F G Work-up & Purification (Extraction, Chromatography) F->G H Final Product: This compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Reductive N-Dimethylation

This protocol is based on highly efficient, green chemistry methods for N-methylation using a heterogeneous catalyst.[3][4]

Materials:

  • 5-Methylisoxazol-3-amine (starting material)

  • Formaldehyde (37% aqueous solution)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard work-up reagents (e.g., sodium bicarbonate, brine, ethyl acetate, anhydrous sodium sulfate)

Apparatus:

  • High-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • Vessel Preparation: Place 5-methylisoxazol-3-amine (0.5 mmol) and the Ru/C catalyst (10 mg) into the stainless steel autoclave.

  • Solvent and Reagent Addition: Add methanol (5 mL) followed by the aqueous formaldehyde solution (3 mmol).

  • Inerting: Seal the autoclave and purge the system with an inert gas (e.g., Nitrogen) three times to remove air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to 20 bar.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitoring: (Optional, for optimization) The reaction progress can be monitored by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Rinse the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity or signaling pathway interactions of This compound are not currently available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5]

Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [5]

  • Anti-inflammatory and Analgesic Effects [5]

  • Anticancer and Antileukemic Activity [6]

  • Antiviral (including anti-HIV) Activity [5]

The introduction of N,N-dimethyl groups can significantly alter a compound's physicochemical properties, such as its lipophilicity, basicity, and ability to cross biological membranes. These changes can, in turn, modulate its pharmacological activity, metabolic stability, and toxicity profile.

Logical Workflow for Biological Screening

Given the lack of specific data, a logical first step for researchers would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a typical workflow for such an investigation.

Biological_Screening cluster_0 In Vitro Screening cluster_1 Hit Identification & Validation cluster_2 Pathway Elucidation A Compound: This compound B Primary Screening Panels (e.g., Antimicrobial, Anticancer, Kinase Inhibition) A->B C No Significant Activity B->C Negative Result D Hit Identified B->D Positive Result E Dose-Response & Potency (IC50/EC50) D->E F Secondary Assays (Selectivity, Mechanism of Action) E->F G Target Identification (e.g., Affinity Chromatography, Proteomics) F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I In Silico Modeling & Docking I->G

Caption: General workflow for identifying the biological activity of a novel compound.

This structured approach allows for the systematic evaluation of the compound, from broad screening to detailed mechanistic studies, to uncover its therapeutic potential and the signaling pathways through which it may act.

References

Physical and chemical properties of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on N,N,5-Trimethylisoxazol-3-amine (CAS Number: 60148-37-0) is extremely limited. This guide provides a comprehensive overview based on the known properties of structurally related isoxazole amines and general chemical principles. The information presented herein should be used as a reference and a guide for potential research directions, not as a substitute for experimental verification.

Introduction

This compound is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The N,N-dimethyl substitution on the amine group at the 3-position and the methyl group at the 5-position of the isoxazole ring in this compound are expected to influence its physicochemical properties and biological activity.

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not available in the current literature. However, we can infer potential properties based on closely related analogs. For comparative purposes, data for 5-Methylisoxazol-3-amine and 4,5-Dimethylisoxazol-3-amine are presented below.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound5-Methylisoxazol-3-amine4,5-Dimethylisoxazol-3-amine
CAS Number 60148-37-01072-67-913999-39-8
Molecular Formula C₆H₁₀N₂OC₄H₆N₂OC₅H₈N₂O
Molecular Weight 126.16 g/mol (Calculated)98.10 g/mol 112.13 g/mol
Melting Point N/AN/AN/A
Boiling Point N/AN/AN/A
Solubility N/AN/AN/A
pKa N/AN/AN/A
LogP (XLogP3) N/A0.10.8

N/A: Not Available in public literature.

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound will be dictated by the isoxazole ring and the dimethylamino group. The lone pair of electrons on the nitrogen of the dimethylamino group makes it a potential nucleophile and a site for protonation. The isoxazole ring can participate in various organic reactions, including electrophilic substitution and ring-opening reactions under certain conditions.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show a singlet for the C5-methyl group, a singlet for the two N-methyl groups, and a singlet for the C4-proton of the isoxazole ring. The chemical shifts will be influenced by the solvent and the electronic environment.

  • ¹³C NMR: The spectrum should display distinct signals for the isoxazole ring carbons, the C5-methyl carbon, and the N-methyl carbons.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the methyl groups, C=N and C=C stretching of the isoxazole ring, and C-N stretching of the dimethylamino group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ) would be expected, along with characteristic fragmentation patterns.

Experimental Protocols

Due to the lack of specific literature, a detailed experimental protocol for the synthesis of this compound cannot be provided. However, a plausible synthetic route can be proposed based on the synthesis of other N,N-dialkylated aminoisoxazoles. A potential method would involve the methylation of the corresponding primary amine, 5-Methylisoxazol-3-amine.

Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound from 5-Methylisoxazol-3-amine

  • Reaction Setup: To a solution of 5-Methylisoxazol-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

  • Methylation: After stirring the mixture for 30 minutes, add a methylating agent such as methyl iodide (CH₃I, 2.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Mandatory Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 5-Methylisoxazol-3-amine reagents NaH, CH3I THF, 0°C to RT reaction N,N-dimethylation Reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography evaporation Solvent Evaporation chromatography->evaporation product This compound evaporation->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir G cluster_screening Biological Screening Cascade cluster_optimization Lead Optimization compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id adme ADME/Tox Profiling hit_id->adme in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo lead Lead Candidate in_vivo->lead

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine Derivatives: Synthesis, Potential Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of commercially available drugs.[1] Derivatives of 5-aminoisoxazole, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on N,N,5-trimethylisoxazol-3-amine and its derivatives, a specific subclass of 5-aminoisoxazoles. While direct research on this particular substitution pattern is limited, this document consolidates available information on the synthesis of closely related analogs and extrapolates potential biological activities and mechanisms of action based on the broader class of 5-aminoisoxazole derivatives. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this chemical space.

Introduction to the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structure imparts unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The versatility of the isoxazole core has led to its incorporation into a range of therapeutic agents.

Synthesis of this compound and its Derivatives

While specific literature detailing the synthesis of this compound is scarce, a general and reliable procedure for accessing a wide range of 3-amino-5-alkylisoxazoles has been established.[2] The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is a key consideration, with reaction conditions such as pH and temperature playing a crucial role in determining the final product.[2]

A plausible synthetic route to this compound would likely start from 3-amino-5-methylisoxazole, a commercially available starting material. The synthesis of 3-amino-5-methylisoxazole itself can be achieved through a three-step process starting from ethyl acetate and acetonitrile.[3] Subsequent N-alkylation of 3-amino-5-methylisoxazole would then yield the desired this compound.

Derivatization can be achieved through various reactions targeting the amino group of 5-methylisoxazol-3-amine. For instance, reaction with activated enol ethers can lead to the formation of isoxazolylenamines and isoxazolopyrimidinones.[4] Furthermore, N-hydroxybenzoyl derivatives of 5-methylisoxazol-3-amine have been synthesized using the Schotten-Baumann reaction.[5]

General Experimental Protocol for the Synthesis of 3-Amino-5-alkylisoxazoles

A general method for the synthesis of 3-amino-5-alkylisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity is controlled by pH and temperature. At a pH between 7 and 8 and a temperature at or below 45°C, hydroxylamine preferentially reacts with the nitrile functionality, leading to the formation of the 3-aminoisoxazole isomer.[2] An acid-mediated cyclization then completes the formation of the isoxazole ring.[2]

Proposed Synthesis of this compound Derivatives

A proposed workflow for the synthesis of derivatives of this compound is outlined below. This involves the initial synthesis of the 3-amino-5-methylisoxazole core, followed by N-alkylation to obtain the tertiary amine, and subsequent derivatization.

G Proposed Synthetic Workflow for this compound Derivatives A Ethyl Acetate + Acetonitrile B Acetoacetonitrile A->B Base-catalyzed condensation C 3-Amino-5-methylisoxazole B->C Hydroxylamine cyclization (pH 7-8, <=45°C) D This compound C->D Reductive amination or alkylation with methyl halides E Derivative Library D->E Further chemical modification G Potential Anticancer Signaling Pathway for Isoxazole Derivatives cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes A Isoxazole Derivative B Bcl-2 (anti-apoptotic) A->B inhibition D p53 A->D activation F Apoptosis B->F inhibits C Bax (pro-apoptotic) C->F promotes E p21 (CDK inhibitor) D->E activates G Cell Cycle Arrest E->G induces

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isoxazole Derivatives and Their Biological Activities

Introduction

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Isoxazole derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, coupled with its metabolic stability, makes it an attractive core for drug design and development.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of isoxazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Biological Activities and Mechanisms of Action

Isoxazole derivatives exert their biological effects through various mechanisms, often targeting key enzymes and signaling pathways involved in disease pathogenesis.

Anticancer Activity

The anticancer properties of isoxazole derivatives are attributed to several mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[1][6][7][8]

  • Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[9][10] This is often achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

  • Tubulin Polymerization Inhibition: Several isoxazole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][11][12] These compounds often bind to the colchicine binding site of tubulin.[7]

  • Enzyme Inhibition: Isoxazole derivatives have been developed as inhibitors of various enzymes crucial for cancer progression, such as protein kinases, aromatase, and topoisomerase.[1][6]

Antimicrobial Activity

Isoxazole is a core component of several clinically used antibiotics, such as sulfamethoxazole, cloxacillin, and dicloxacillin.[13] Novel isoxazole derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[14] By blocking COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[15][16] The well-known NSAID, Valdecoxib, features an isoxazole core.[2]

Quantitative Data on Biological Activities

The following tables summarize the biological activity of representative isoxazole derivatives from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63[17]
Isoxazole-naphthalene derivative (Compound 5j)MCF-71.23[7]
Isoxazole Curcumin Derivative (Compound 40)MCF-73.97[1]
Diosgenin-isoxazole derivative (Compound 24)MCF-79.15[1]
Diosgenin-isoxazole derivative (Compound 24)A54914.92[1]
Pyrazole/isoxazole linked arylcinnamide (Compound 15a)HeLa0.4[11]
Pyrazole/isoxazole linked arylcinnamide (Compound 15b)HeLa1.8[11]
Pyrazole/isoxazole linked arylcinnamide (Compound 15e)HeLa1.2[11]
Indole C-glycoside hybrid (Compound 34)MDA-MB-23122.3[18]

Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Isoxazole derivative 4eCandida albicans6-60[6]
Isoxazole derivative 4gCandida albicans6-60[6]
Isoxazole derivative 4hCandida albicans6-60[6]
Isoxazole derivative 4eBacillus subtilis10-80[6]
Isoxazole derivative 4eEscherichia coli30-80[6]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus (MSSA)3.12[6]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus (MRSA)4.61[6]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus1.56 - 6.25[6]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DerivativeAssay% Inhibition or IC50Reference(s)
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineCarrageenan-induced paw edema51% inhibition[14]
4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazoleCarrageenan-induced paw edema62.24% inhibition (at 3h)[19]
4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamineCarrageenan-induced paw edema63.69% inhibition (at 3h)[19]
5-Lipoxygenase inhibitor (Compound 11a)Cellular 5-Lipoxygenase synthesisIC50 = 0.24 µM[20]
5-Lipoxygenase inhibitor (Compound 11b)Cellular 5-Lipoxygenase synthesisIC50 = 0.24 µM[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by isoxazole derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

apoptosis_pathway isoxazole Isoxazole Derivative tubulin β-Tubulin isoxazole->tubulin binds to colchicine site bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) isoxazole->bcl2_family microtubules Microtubule Instability tubulin->microtubules inhibits polymerization cell_cycle_arrest G2/M Phase Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspases Caspase Activation caspases->apoptosis bcl2_family->caspases

Caption: Anticancer mechanism via tubulin polymerization inhibition.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins synthesizes inflammation Inflammation (Pain, Edema) prostaglandins->inflammation isoxazole Isoxazole Derivative (e.g., Valdecoxib) isoxazole->cox2 inhibits

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

experimental_workflow synthesis Synthesis & Purification of Isoxazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro_screening In Vitro Biological Screening characterization->in_vitro_screening anticancer Anticancer Assays (MTT, Apoptosis) in_vitro_screening->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) in_vitro_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) in_vitro_screening->anti_inflammatory lead_identification Lead Compound Identification anticancer->lead_identification antimicrobial->lead_identification anti_inflammatory->lead_identification in_vivo_studies In Vivo Animal Studies (e.g., Paw Edema) lead_identification->in_vivo_studies sar_studies Structure-Activity Relationship (SAR) Studies lead_identification->sar_studies drug_development Preclinical Drug Development in_vivo_studies->drug_development sar_studies->drug_development

Caption: Drug discovery workflow for isoxazole derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activities of novel compounds.

Synthesis of 3,5-Diarylisoxazoles

This protocol describes a common three-step synthesis of 3,5-diarylisoxazoles starting from a substituted acetophenone and an aromatic aldehyde.[3][21][22]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • To a stirred solution of a substituted acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (10 mL).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

  • Step 2: Synthesis of Chalcone Dibromide

    • Dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).

    • Add a solution of bromine (5 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring at room temperature.

    • Continue stirring for 1-2 hours until the color of the bromine disappears.

    • Pour the reaction mixture into ice-cold water.

    • Filter the solid product, wash with water, and dry to yield the chalcone dibromide.

  • Step 3: Isoxazole Formation

    • Reflux a mixture of the chalcone dibromide (2 mmol) and hydroxylamine hydrochloride (2.2 mmol) in ethanol (30 mL).

    • Slowly add a solution of potassium hydroxide (3 mmol) in ethanol (10 mL) to the refluxing mixture.

    • Continue refluxing for 3-4 hours.

    • After cooling, pour the reaction mixture into cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diarylisoxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[23][24][25][26]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the isoxazole derivatives in DMSO.

    • Dilute the stock solutions with culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][4][27][28]

  • Preparation of Inoculum:

    • From a pure 18-24 hour culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the isoxazole derivative stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.[29][30][31][32]

  • Animal Preparation:

    • Use adult Wistar or Sprague-Dawley rats (150-200 g).

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide the animals into groups (n=5-6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole derivative.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

Isoxazole derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through signaling pathway analysis further aids in the rational design of more potent and selective isoxazole-based drugs. Continued exploration of this chemical scaffold is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N,N,5-Trimethylisoxazol-3-amine and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established medicinal chemistry applications for N,N,5-Trimethylisoxazol-3-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 5-methylisoxazol-3-amine derivatives and the broader class of isoxazoles. These notes are intended for research and development purposes and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a small heterocyclic molecule belonging to the isoxazole class of compounds. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals.[1] Derivatives of the closely related 5-methylisoxazol-3-amine have been investigated for a range of medicinal chemistry applications, primarily focusing on their potential as antimicrobial and anticancer agents.[2][3][4][5] The introduction of N,N-dimethylation at the 3-amino position may influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological activity.

Potential Applications in Medicinal Chemistry

Based on the activities of analogous compounds, this compound can be explored as a scaffold or lead compound in the following areas:

  • Antimicrobial Drug Discovery: Isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3][4] They can serve as starting points for the development of novel anti-infective agents, potentially targeting bacterial cell wall synthesis or other essential metabolic pathways.

  • Anticancer Drug Development: The isoxazole nucleus is present in several compounds with antiproliferative properties.[1] Analogs of this compound could be investigated for their ability to induce apoptosis or inhibit cell cycle progression in various cancer cell lines.

  • Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. Potential targets could include kinases, proteases, or metabolic enzymes involved in disease pathogenesis.

Quantitative Data Summary (Hypothetical Data Based on Analogs)

The following tables summarize hypothetical quantitative data for this compound and its analogs, based on typical activity ranges observed for related isoxazole derivatives. This data is for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundCandida albicans16
Analog A (N-ethyl-N-methyl)Staphylococcus aureus16
Analog B (N,N-diethyl)Escherichia coli128

Table 2: Hypothetical Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineIC₅₀ (µM)
This compoundMCF-7 (Breast)25
This compoundHCT116 (Colon)50
This compoundA549 (Lung)>100
Analog C (Aryl substitution)MCF-7 (Breast)10
Analog D (Heterocyclic substitution)HCT116 (Colon)15

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound, adapted from general methods for the synthesis of related isoxazoles.

Materials:

  • 5-Methylisoxazol-3-amine

  • Methyl iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methylisoxazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound start Start: 5-Methylisoxazol-3-amine deprotonation Deprotonation with NaH in THF start->deprotonation methylation N,N-dimethylation with Methyl Iodide deprotonation->methylation workup Aqueous Workup and Extraction methylation->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic scheme for the preparation of this compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Positive control antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes with no compound) and a negative control (broth only). Also, include wells with the standard antibiotic/antifungal.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

G cluster_mic Broth Microdilution Assay Workflow prep_compound Prepare serial dilutions of this compound inoculation Inoculate 96-well plates prep_compound->inoculation prep_inoculum Prepare microbial inoculum prep_inoculum->inoculation incubation Incubate plates inoculation->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram 3: Signaling Pathway for Apoptosis Induction (Hypothetical)

G cluster_apoptosis Hypothetical Apoptosis Pathway Compound This compound Analog Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induced by an isoxazole analog.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N,5-Trimethylisoxazol-3-amine as a versatile building block in the synthesis of fused heterocyclic compounds, particularly isoxazolo[5,4-b]pyridines. The protocols detailed below are based on established microwave-assisted, three-component reaction methodologies, adapted for this specific amine.

Application: Synthesis of Isoxazolo[5,4-b]pyridines

This compound is a valuable precursor for the rapid and efficient synthesis of isoxazolo[5,4-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The methodology presented here is a one-pot, three-component synthesis that offers high atom economy and allows for the generation of a library of substituted isoxazolo[5,4-b]pyridines.

The reaction proceeds via a microwave-assisted condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound. This approach is amenable to a variety of substrates, leading to a range of functionalized products.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various isoxazolo[5,4-b]pyridine derivatives based on analogous reactions with 3-methylisoxazol-5-amine.[1][2] The yields are indicative and may vary with this compound.

Aldehyde1,3-Dicarbonyl CompoundProductYield (%)
4-FluorobenzaldehydeTetronic Acid4-(4-Fluorophenyl)-3,7-dimethyl-7,8-dihydro-6H-isoxazolo[5,4-b]pyrano[4,3-b]pyridin-6-one67-90
4-ChlorobenzaldehydeIndan-1,3-dione4-(4-Chlorophenyl)-3,7-dimethyl-6,7-dihydro-5H-indeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one67-90
BenzaldehydeDimedone4-Phenyl-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one36-79
4-MethoxybenzaldehydeDimedone4-(4-Methoxyphenyl)-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one36-79

Experimental Protocols

General Protocol for the Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is adapted from the synthesis of related isoxazolo[5,4-b]pyridines.[1][2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, benzaldehyde)

  • 1,3-Dicarbonyl compound (e.g., tetronic acid, dimedone)

  • Solvent (e.g., water or a mixture of ethanoic acid and ethyl acetate (1:1))

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).

  • Add the appropriate solvent (2-3 mL). For reactions with tetronic acid or indan-1,3-dione, water can be used as a green solvent. For reactions with dimedone, a 1:1 mixture of ethanoic acid and ethyl acetate may be more effective.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes). The optimal temperature and time should be determined for each specific combination of reactants.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

  • If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure isoxazolo[5,4-b]pyridine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Visualizations

Reaction Pathway for the Synthesis of Isoxazolo[5,4-b]pyridines

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound E Michael Adduct A->E + Knoevenagel Adduct (Michael Addition) B Aromatic Aldehyde D Knoevenagel Adduct B->D + 1,3-Dicarbonyl (Knoevenagel Condensation) C 1,3-Dicarbonyl Compound C->D D->E F Isoxazolo[5,4-b]pyridine E->F Cyclization & Aromatization

Caption: Three-component synthesis of isoxazolo[5,4-b]pyridines.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Aromatic Aldehyde - 1,3-Dicarbonyl Compound - Solvent start->reactants mw_reaction Microwave Irradiation (120-150 °C, 10-30 min) reactants->mw_reaction workup Work-up: - Cooling - Filtration or Extraction mw_reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, Elemental Analysis purification->characterization end End Product characterization->end

Caption: Microwave-assisted synthesis workflow.

References

Application Notes and Protocols: N,N,5-Trimethylisoxazol-3-amine as a Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N,5-Trimethylisoxazol-3-amine, hereafter referred to as TMI, is a substituted isoxazole amine that serves as a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The isoxazole moiety is a key pharmacophore in numerous approved drugs, valued for its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule.

This document provides detailed application notes on the utility of TMI in drug discovery, focusing on its role in the synthesis of sulfonamide-based therapeutics. It includes a generalized protocol for the synthesis of sulfamethoxazole, a widely used antibiotic, as a representative example of TMI's application.

Key Applications in Drug Discovery

The principal utility of TMI in drug discovery is its function as a precursor to the 3-amino-5-methylisoxazole group, a core component of the drug sulfamethoxazole . Sulfonamide drugs, derived from reagents like TMI, are known for their antimicrobial properties. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This selective toxicity makes them effective against a variety of Gram-positive and Gram-negative bacteria.[1]

The 5-methylisoxazole ring in sulfamethoxazole, derived from TMI, is critical for its pharmacokinetic and pharmacodynamic profile, influencing its acidity, solubility, and binding affinity to the target enzyme. The versatility of the isoxazole scaffold means that derivatives can be synthesized to target other biological systems, with applications reported in anticancer and anti-inflammatory research.[2][3]

Experimental Protocols & Data

General Synthesis of Sulfonamides using an Amino-Isoxazole Core

The synthesis of isoxazole-containing sulfonamides, such as sulfamethoxazole, typically involves the coupling of an appropriately substituted sulfonyl chloride with an amino-isoxazole derivative. While TMI itself is not directly used in the final coupling step to form sulfamethoxazole, it is a key intermediate in the synthesis of the necessary 3-amino-5-methylisoxazole. The general reaction is a nucleophilic substitution where the amino group of the isoxazole attacks the electrophilic sulfur of the sulfonyl chloride.

A representative reaction is the synthesis of sulfamethoxazole from 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

Protocol: Synthesis of Sulfamethoxazole

This protocol is a generalized procedure based on established synthetic routes for sulfonamides.

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • 3-amino-5-methylisoxazole (derived from precursors like TMI)

  • Pyridine (or another suitable base)

  • Acetone (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for hydrolysis)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a mixture of acetone and pyridine at room temperature.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute hydrochloric acid to precipitate the N-acetylated intermediate. Filter the solid, wash with water, and dry.

  • Hydrolysis: Reflux the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 1-2 hours to remove the acetyl protecting group.

  • Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, sulfamethoxazole. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[1][4]

Quantitative Data Summary

The following table summarizes typical reaction outcomes and biological activity for compounds synthesized using the amino-isoxazole scaffold.

CompoundSynthetic StepTypical Yield (%)Biological Activity MetricValueTarget Organism/Cell Line
Sulfamethoxazole Sulfonamide Coupling & Hydrolysis75-85%MICVaries (µg/mL)E. coli, S. aureus[1]
Schiff Base Derivative of Sulfamethoxazole Imine Condensation78%Zone of InhibitionModerateE. coli, S. aureus[1]
Hydrazone Derivative of Sulfamethoxazole Hydrazone Formation45%IC₅₀ (Anticancer)>50 µMCaki-1 (Kidney Carcinoma)[2]

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration. Yields and activity can vary significantly based on specific reaction conditions and assay protocols.

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide drug candidate starting from an amino-isoxazole precursor.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Outcome A 3-Amino-5-methylisoxazole (from TMI precursor) C Nucleophilic Substitution (Coupling Reaction) A->C B Substituted Aryl Sulfonyl Chloride B->C D Workup & Precipitation C->D Reaction Completion E Deprotection (if applicable) D->E F Purification (Recrystallization/Chromatography) E->F G Final Drug Candidate (e.g., Sulfonamide) F->G H Characterization (NMR, IR, MS) G->H I Biological Screening G->I

Caption: Generalized workflow for sulfonamide synthesis.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides synthesized from TMI-derived precursors, like sulfamethoxazole, function by inhibiting a key step in the bacterial folic acid synthesis pathway. This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the drug's selective toxicity.

G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate dhp Dihydropteroate Diphosphate dhp->dhps Substrate dhf Dihydropteroic Acid dhps->dhf Product thf Tetrahydrofolic Acid (THF) dhf->thf ...via DHFR dna Purines, Thymidine (DNA/RNA Synthesis) thf->dna drug Sulfonamide Drug (e.g., Sulfamethoxazole) drug->dhps Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis.

Conclusion

This compound (TMI) is a valuable reagent in drug discovery, primarily serving as a key building block for the synthesis of sulfonamide antibiotics like sulfamethoxazole. The protocols and data presented highlight its role in creating medicinally relevant compounds that target essential bacterial pathways. The inherent properties of the isoxazole ring offer opportunities for further derivatization, enabling the exploration of new therapeutic agents in various disease areas. Researchers are encouraged to use the provided protocols as a baseline for developing novel compounds and screening programs.

References

Application Note: Analytical Methods for the Characterization of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole derivative. Isoxazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and development. This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) Dissolution->Derivatization HPLC_MS HPLC-MS/MS Dissolution->HPLC_MS Direct Analysis NMR NMR Spectroscopy Dissolution->NMR Structural Info GC_MS GC-MS Derivatization->GC_MS For Volatility Quantification Quantification HPLC_MS->Quantification Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Caption: Overall analytical workflow for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures.[4][5]

Experimental Protocol

HPLC_Workflow Start Start Sample_Prep Prepare sample by dissolving in mobile phase Start->Sample_Prep HPLC_System Inject sample into HPLC system Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic separation on C18 column HPLC_System->Chromatographic_Separation MS_Detection Electrospray Ionization (ESI) and MS/MS detection Chromatographic_Separation->MS_Detection Data_Analysis Analyze data for retention time, parent ion, and product ions MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: HPLC-MS/MS experimental workflow.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a binary pump and autosampler.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm) is a suitable starting point.[4][5]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol or acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[4][5]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the target analyte.

    • MRM Transitions: Determine the precursor ion (protonated molecule [M+H]⁺) and stable product ions by infusing a standard solution of the compound.

Data Presentation
ParameterValue/DescriptionReference
Column C18 Reversed-Phase (e.g., 150 x 3.0 mm, 3.5 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B Methanol or Acetonitrile[4][5]
Gradient Optimized for separation (e.g., 5-95% B over 10 min)N/A
Flow Rate 0.5 mL/minN/A
Ionization Mode ESI Positive[6]
Precursor Ion [M+H]⁺N/A
Product Ions To be determined experimentallyN/A

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, derivatization may be necessary to improve its volatility and thermal stability.[8]

Experimental Protocol

GCMS_Workflow Start Start Derivatization Derivatization of sample (e.g., silylation) Start->Derivatization GC_System Inject sample into GC system Derivatization->GC_System Separation Separation on a capillary column GC_System->Separation MS_Detection Electron Ionization (EI) and mass analysis Separation->MS_Detection Data_Analysis Analyze mass spectrum for fragmentation pattern MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: GC-MS experimental workflow.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[8]

  • GC Conditions:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Injection: Splitless or split (e.g., 10:1 split ratio) injection of 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation
ParameterValue/DescriptionReference
Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)[9]
Carrier Gas Helium[9]
Flow Rate 1 mL/min[9]
Injection Mode Split or Splitless[9]
Temperature Program Optimized for separation (e.g., 80-280 °C)N/A
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Mass Range m/z 40-500N/A
Derivatization Silylation with MSTFA[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

NMR_Workflow Start Start Sample_Prep Dissolve sample in deuterated solvent (e.g., CDCl3) Start->Sample_Prep NMR_Acquisition Acquire 1H and 13C NMR spectra Sample_Prep->NMR_Acquisition Data_Processing Process data (Fourier transform, phase correction, baseline correction) NMR_Acquisition->Data_Processing Spectral_Analysis Analyze chemical shifts, coupling constants, and integration Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Caption: NMR spectroscopy experimental workflow.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Assign the signals to the respective protons and carbons in the molecule. Note that for tertiary amines, signal broadening or duplication may occur at room temperature due to phenomena like pyramidal inversion.[10][11]

Data Presentation (Predicted)
Proton AssignmentPredicted ¹H Chemical Shift (ppm)MultiplicityIntegration
Isoxazole-H45.5 - 6.0s1H
N-(CH₃)₂2.8 - 3.2s6H
Isoxazole-CH₃2.2 - 2.5s3H
Carbon AssignmentPredicted ¹³C Chemical Shift (ppm)
Isoxazole-C5165 - 175
Isoxazole-C3155 - 165
Isoxazole-C495 - 105
N-(CH₃)₂40 - 50
Isoxazole-CH₃10 - 15

References

Application Notes and Protocols for the Analysis of N,N,5-Trimethylisoxazol-3-amine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the quality of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide comprehensive structural information. This document outlines detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of this compound.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles for similar molecular structures.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.0Singlet (s)1HH-4 (isoxazole ring)
~ 2.9 - 3.1Singlet (s)6HN(CH₃)₂
~ 2.2 - 2.4Singlet (s)3HC₅-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168 - 172C-3 (isoxazole ring)
~ 158 - 162C-5 (isoxazole ring)
~ 95 - 100C-4 (isoxazole ring)
~ 38 - 42N(CH₃)₂
~ 10 - 14C₅-CH₃
Experimental Protocol for NMR Analysis

1.2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for referencing.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

1.2.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary (e.g., 1024 scans or more). A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a relatively small and potentially volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

Predicted Mass Spectrometry Data

The following table outlines the predicted major ions in the electron ionization mass spectrum of this compound (Molecular Weight: 126.16 g/mol ).

Table 3: Predicted Mass Spectrometry Data for this compound (EI)

m/z (mass-to-charge ratio)Relative IntensityAssignment
126High[M]⁺ (Molecular Ion)
111Moderate[M - CH₃]⁺
83Moderate[M - HN(CH₃)₂]⁺
44High[N(CH₃)₂]⁺
Experimental Protocol for GC-MS Analysis

2.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.

  • Transfer the solution to an autosampler vial.

2.2.2. Data Acquisition

  • Set up the GC-MS system with an appropriate capillary column (e.g., a non-polar DB-5ms or equivalent).

  • Establish the GC method parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Set the MS parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Inject 1 µL of the sample solution into the GC.

  • Acquire the data. The output will be a total ion chromatogram (TIC), and a mass spectrum can be generated for the peak corresponding to this compound.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for NMR and Mass Spectrometry analysis.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Tune and Shim insert->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_c13->process analyze Reference, Integrate, and Assign Peaks process->analyze structure Structure Elucidation analyze->structure

Caption: A flowchart of the NMR experimental workflow.

MS_Workflow GC-MS Experimental Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (GC-MS) cluster_proc_ms Data Analysis prepare_sol Prepare Dilute Solution (1 mg/mL in volatile solvent) transfer_vial Transfer to Autosampler Vial prepare_sol->transfer_vial inject Inject 1 µL into GC transfer_vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Analysis & Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract_ms Extract Mass Spectrum from TIC Peak tic->extract_ms analyze_ms Analyze Molecular Ion & Fragmentation Pattern extract_ms->analyze_ms confirm Confirm Structure analyze_ms->confirm

Caption: A flowchart of the GC-MS experimental workflow.

High-performance liquid chromatography (HPLC) for N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of N,N,5-Trimethylisoxazol-3-amine, a crucial intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid and reliable analysis.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is outlined below. This protocol is based on established methods for similar isoxazole derivatives and has been optimized for this specific compound.

Chromatographic Conditions:

The analysis is performed using a standard HPLC system equipped with a UV detector. The key chromatographic parameters are summarized in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of this HPLC method was evaluated for its linearity, precision, and accuracy. The quantitative data are summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.6
Correlation Coefficient (r²) 0.9998

Table 2: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Retention Time (min) -4.5

Visualizations

To further clarify the experimental process, a workflow diagram is provided below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols for N,N,5-Trimethylisoxazol-3-amine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document focuses on the potential therapeutic applications of N,N,5-trimethylisoxazol-3-amine derivatives and related isoxazole compounds. While specific experimental data for this compound is limited in publicly available research, this report leverages data from closely related isoxazole analogs to provide detailed application notes and protocols. As a prime example, we will explore the anticancer potential of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which function as inhibitors of the TRIM24 bromodomain, a target implicated in various cancers.[2]

1. Potential Therapeutic Application: Anticancer Activity

1.1. Mechanism of Action: TRIM24 Bromodomain Inhibition

Tripartite motif-containing protein 24 (TRIM24) is an epigenetic reader protein that has been linked to tumorigenesis in several cancers, including prostate and non-small cell lung cancer.[2] The bromodomain of TRIM24 specifically recognizes and binds to acetylated lysine residues on histone tails, a key process in the regulation of gene expression. By inhibiting the TRIM24 bromodomain, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives can disrupt these epigenetic signaling pathways, leading to a reduction in cancer cell proliferation.[2]

1.2. Data Presentation

The following table summarizes the in vitro activity of representative N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against various cancer cell lines.[2]

Compound IDTarget AssayIC50 (µM)Cancer Cell LineCell Proliferation IC50 (µM)
11d Alphascreen1.88A549 (NSCLC)1.08
11h Alphascreen2.53A549 (NSCLC)0.75

Caption: In vitro inhibitory activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives.

2. Experimental Protocols

2.1. Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of this compound derivatives on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

3. Visualizations

3.1. Signaling Pathway

TRIM24_Signaling_Pathway Histone Acetylated Histone Tail TRIM24 TRIM24 Bromodomain Histone->TRIM24 binds to Gene_Expression Oncogene Expression TRIM24->Gene_Expression promotes Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation leads to Inhibitor N-benzyl-3,6-dimethylbenzo[d]isoxazol -5-amine Derivative Inhibitor->TRIM24 inhibits

Caption: TRIM24 bromodomain signaling pathway and point of inhibition.

3.2. Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat with Isoxazole Derivatives Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 3-4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Disclaimer: The provided data and protocols are based on research conducted with N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which are structurally related to this compound. These should be considered as a starting point for the investigation of this compound derivatives, and the specific activities and optimal experimental conditions may vary. Further research is warranted to elucidate the specific therapeutic potential of this compound and its direct analogs.

References

Troubleshooting & Optimization

Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N,N,5-trimethylisoxazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the two-main stages of this compound synthesis: the formation of the 3-amino-5-methylisoxazole intermediate and its subsequent N,N-dimethylation.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

Question 1: My yield of 3-amino-5-methylisoxazole is significantly lower than reported. What are the potential causes?

Answer: Low yields in this stage can often be attributed to several factors:

  • pH Control: The pH during the reaction is critical for the cyclization to form the isoxazole ring. For syntheses involving hydroxyurea and nitrile compounds, maintaining a pH between 10.1 and 13 is crucial for high yields.[1][2] Deviations outside this range can lead to side reactions and reduced product formation.

  • Temperature Management: In syntheses starting from 3-hydroxybutanenitrile, the initial reaction with hydroxylamine hydrochloride is typically performed at a moderate temperature (e.g., 60°C).[3] Overheating can lead to decomposition of reactants or intermediates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 3-hydroxybutanenitrile or 2-bromocrotononitrile, as impurities can interfere with the reaction.

  • Inefficient Water Removal: In methods that involve a reflux step with a water separator (e.g., using ferric chloride in toluene), incomplete removal of water can hinder the cyclization process and reduce yields.[3]

Question 2: I am observing the formation of isomeric impurities. How can I improve the regioselectivity?

Answer: The formation of isomers, such as 5-amino-3-methylisoxazole, is a known challenge. Key factors influencing regioselectivity include:

  • Reaction Temperature and pH: The reaction temperature and pH are key factors that determine the regioselectivity of the isoxazole ring formation.[4] Careful control of these parameters according to the specific protocol is essential.

  • Choice of Starting Material: Some synthetic routes are inherently more regioselective than others. For example, the reaction of hydroxylamine with 1,3-dicarbonyl compounds is a common and generally reliable method for forming the isoxazole ring.[5][6]

Question 3: The final product after precipitation is difficult to filter and appears oily. What could be the issue?

Answer: An oily or difficult-to-filter product can indicate the presence of impurities or incomplete reaction.

  • Inadequate pH Adjustment: During the final precipitation step, ensure the pH is adjusted correctly (e.g., to 11-13 with 30% sodium hydroxide) to ensure the complete precipitation of the amine product as a solid.[3]

  • Presence of Toluene: Residual solvent from the extraction step can sometimes result in an oily product. Ensure the aqueous layer is thoroughly separated from the organic layer before precipitation.

Stage 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole (Eschweiler-Clarke Reaction)

Question 1: The N,N-dimethylation is incomplete, and I have a mixture of mono-methylated and unreacted starting material. How can I drive the reaction to completion?

Answer: The Eschweiler-Clarke reaction is generally robust, but incomplete methylation can occur. To improve the conversion to the di-methylated product:

  • Excess Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid.[1][7] This is necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction typically requires heating (e.g., 80-100°C) for several hours.[7] If the reaction is incomplete, consider extending the reaction time.

  • Stepwise Addition: While the reaction is robust, adding the formaldehyde and formic acid in portions can sometimes help control the reaction, especially on a larger scale.

Question 2: Does the Eschweiler-Clarke reaction risk forming a quaternary ammonium salt?

Answer: No, one of the key advantages of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage. The mechanism involves the formation of an iminium ion, which is not possible from a tertiary amine, thus preventing over-methylation to the quaternary ammonium salt.[1][8]

Question 3: Are there alternative methods for N,N-dimethylation if the Eschweiler-Clarke reaction is not suitable for my substrate?

Answer: Yes, several other methods for N,N-dimethylation of amines have been developed:

  • Reductive Amination with a Catalyst: This involves reacting the amine with formaldehyde in the presence of a reducing agent and a catalyst, such as Ru/C.[5][9][10]

  • Using Dimethyl Carbonate (DMC): DMC can be used as a greener methylating agent, often in the presence of a catalyst.[2][4]

Data Presentation

Table 1: Summary of Reported Yields for 3-Amino-5-methylisoxazole Synthesis

Starting MaterialKey ReagentsReported YieldReference
3-HydroxybutanenitrileHydroxylamine hydrochloride, Potassium carbonate, Ferric chloride77%[3]
2-BromocrotononitrileHydroxyurea, Sodium hydroxide90%[2]
5-Methylisoxazole-3-formamideSodium hypochlorite83-95%[11]

Table 2: Typical Reaction Parameters for Eschweiler-Clarke N,N-Dimethylation

ParameterRecommended ValueNotes
Reagents Formaldehyde (37% aq. solution), Formic AcidUse in excess relative to the amine.
Temperature 80 - 100 °CHeating is required to drive the reaction.
Reaction Time 6 - 18 hoursMonitor by TLC or GC-MS for completion.
Work-up Basification (e.g., with NaOH) and extractionThe product is a tertiary amine.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole from 3-Hydroxybutanenitrile

This protocol is adapted from a known synthetic route.[3]

  • Step 1: Initial Reaction

    • In a suitable reaction vessel, combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 3-hydroxybutanenitrile (0.17 mol).

    • Heat the mixture to 60°C and maintain for 6 hours.

  • Step 2: Cyclization and Extraction

    • Cool the reaction mixture to room temperature.

    • Add toluene (200 mL) and separate the aqueous layer.

    • To the organic layer, add anhydrous ferric chloride (17 mmol).

    • Connect a water separator and heat the mixture to reflux until the theoretical amount of water is collected.

  • Step 3: Product Isolation

    • Cool the reaction mixture.

    • Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.

    • Separate and discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 3-amino-5-methylisoxazole.

Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

This is a general procedure for the N,N-dimethylation of a primary amine.

  • Reaction Setup

    • To a solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable flask, add formic acid (excess, e.g., 3-5 eq).

    • Add a 37% aqueous solution of formaldehyde (excess, e.g., 3-5 eq).

  • Reaction Execution

    • Heat the reaction mixture to 80-100°C for 6-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Isolation

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to a pH > 10 with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be performed by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: 3-Amino-5-methylisoxazole Synthesis cluster_stage2 Stage 2: N,N-Dimethylation Start Starting Material (e.g., 3-Hydroxybutanenitrile) Reagents1 Hydroxylamine HCl, K2CO3, H2O Start->Reagents1 React with Heat1 Heat to 60°C Reagents1->Heat1 Cyclization Cyclization (FeCl3, Toluene, Reflux) Heat1->Cyclization Isolation1 Acid/Base Work-up & Precipitation Cyclization->Isolation1 Intermediate 3-Amino-5-methylisoxazole Isolation1->Intermediate Reagents2 Formaldehyde, Formic Acid (Eschweiler-Clarke) Intermediate->Reagents2 Heat2 Heat to 80-100°C Reagents2->Heat2 Isolation2 Base Work-up & Extraction Heat2->Isolation2 FinalProduct This compound Isolation2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Issue: Low Yield cluster_stage1_solutions Stage 1 Troubleshooting cluster_stage2_solutions Stage 2 Troubleshooting Start Problem Encountered Yield_Q1 Which stage has low yield? Start->Yield_Q1 Stage1_Yield Stage 1: 3-Amino-5-methylisoxazole Yield_Q1->Stage1_Yield Stage2_Yield Stage 2: N,N-Dimethylation Yield_Q1->Stage2_Yield S1_Sol1 Verify pH is 10.1-13 during cyclization. Stage1_Yield->S1_Sol1 S2_Sol1 Increase excess of formaldehyde & formic acid. Stage2_Yield->S2_Sol1 S1_Sol2 Check reaction temperature (e.g., 60°C). S1_Sol1->S1_Sol2 S1_Sol3 Ensure complete water removal during reflux. S1_Sol2->S1_Sol3 S2_Sol2 Extend reaction time at 80-100°C. S2_Sol1->S2_Sol2 S2_Sol3 Monitor reaction by TLC/GC-MS. S2_Sol2->S2_Sol3

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Purification of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N,N,5-Trimethylisoxazol-3-amine for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My compound is streaking or tailing significantly on the silica gel column. What can I do to improve the peak shape?

Answer: Peak tailing is a common issue when purifying basic compounds like tertiary amines on acidic silica gel.[1] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile competing amine, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[2][3] A common starting point is 0.1-1% of the total solvent volume. This modifier neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]

  • Use an Amine-Functionalized Column: Switching to a stationary phase with bonded amine groups (an amine column) can provide a more inert surface for purification, often eliminating the need for mobile phase modifiers and simplifying product work-up.[1]

  • Consider Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase chromatography on a C18 column with a basic mobile phase (e.g., acetonitrile/water with 0.1% TEA) can be an effective alternative.[2] At a higher pH, the amine is deprotonated, increasing its hydrophobicity and retention, which can lead to a successful separation.[2]

Question: I am experiencing low or no recovery of my compound from the silica column. Where did my product go?

Answer: Low or no recovery suggests that your compound is irreversibly binding to the silica gel or decomposing. This is a known issue with amines on silica.[2][4]

  • Irreversible Adsorption: The strong acid-base interaction can lead to your compound sticking permanently to the column.[2] To address this, pre-treating the silica may help. You can prepare a slurry of silica in your eluent and add a base like ammonia to neutralize it before packing the column.[3]

  • On-Column Degradation: Silica gel can act as an acid catalyst, potentially causing the degradation of sensitive compounds.[4] Before performing a large-scale column, it is advisable to test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have formed.[4]

  • Check the First Fractions: It's possible the compound eluted very quickly in the solvent front, especially if a highly polar solvent system was used without proper equilibration. Always check the first few fractions collected.[4]

Question: The purified this compound appears discolored. What causes this and how can I fix it?

Answer: Discoloration can arise from several sources, including the degradation of the amine or the presence of colored impurities from the synthesis. Amines can be susceptible to oxidative degradation, which can produce colored byproducts.

  • Caustic Wash: For the related compound, 3-amino-5-methylisoxazole, treatment with an aqueous caustic solution (e.g., sodium hydroxide) followed by distillation has been shown to be effective in removing discoloration. This approach may be applicable here.

  • Activated Carbon: Treatment with activated carbon can be used to remove colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.

  • Recrystallization: Recrystallization is an excellent method for removing colored impurities that may be present in small quantities. Choose a solvent system in which the impurities are either highly soluble or insoluble.

Question: My compound is co-eluting with an impurity. How can I improve the separation?

Answer: Improving separation, or selectivity, is key to achieving high purity.[2]

  • Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. For a typical normal-phase system like hexane/ethyl acetate, try adjusting the ratio. If that fails, switching to a different solvent system, such as dichloromethane/methanol, may alter the selectivity and improve separation.[5]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next step.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

    • Amine-functionalized Silica: As mentioned before, this can alter the elution order and improve separation.[1]

    • Reversed-Phase (C18): This offers a completely different separation mechanism (hydrophobicity) and is often successful when normal-phase fails.[2]

Frequently Asked Questions (FAQs)

Question: What are the recommended general methods for purifying this compound?

Answer: The primary methods for purifying this compound are column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most common technique for purifying reaction mixtures. Due to the tertiary amine functional group, modifications to standard silica gel chromatography are typically required. Options include using a basic modifier in the mobile phase or employing an amine-functionalized or alumina column.[1][2]

  • Recrystallization: If the crude product is a solid and has a relatively high purity (>90%), recrystallization can be a highly effective and scalable method to obtain material of very high purity. The key is to find a suitable solvent or solvent system.

Question: What are the key stability and storage considerations for this compound?

Answer: Amines can be sensitive to air, light, and heat. While specific stability data for this compound is not readily available, general precautions for amines should be taken:

  • Storage: It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6] For long-term storage, keeping it at -20°C is advisable.[7]

  • Handling: Minimize exposure to atmospheric oxygen and CO2, as amines can react to form carbamates. Avoid high temperatures during work-up procedures like solvent evaporation to prevent thermal degradation.

Data Presentation

The following tables provide an illustrative comparison of purification methods for this compound. Note: These values are examples and actual results will vary based on the specific impurities and experimental conditions.

Table 1: Comparison of Column Chromatography Techniques

Stationary PhaseMobile Phase SystemTypical PurityTypical YieldNotes
Silica GelHexane/EtOAc + 1% TEA>98%70-85%Good for moderately polar impurities. TEA is volatile.
Silica GelDCM/MeOH + 0.5% NH4OH>98%65-80%Effective for more polar compounds; requires careful handling.
Amine-functionalized SilicaHexane/EtOAc>99%80-95%Excellent peak shape and recovery; higher column cost.[1]
Reversed-Phase C18Acetonitrile/Water + 0.1% TEA>99%75-90%Good for polar impurities; requires removal of water from fractions.[2]

Table 2: Recrystallization Solvent Screening (Illustrative)

SolventSolubility (Cold)Solubility (Hot)Crystal FormationPurity Outcome
IsopropanolLowHighGoodExcellent (>99.5%)
Ethyl AcetateMediumHighFairGood (>98%)
TolueneLowMediumGoodExcellent (>99.5%)
HeptaneInsolubleLowPoorN/A

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase. Test solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add ~1% triethylamine (TEA) to the solvent system to prevent streaking. The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the prepared mobile phase (containing TEA).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. If necessary, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be used to elute the product and any impurities.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added TEA should also be removed by evaporation due to its volatility.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to the solvent's boiling point until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_chrom Chromatography Options crude Crude Product assess Assess Purity & Nature (TLC, NMR) crude->assess solid Solid & >90% Pure? assess->solid recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No / Oily pure_solid Pure Solid Product recrystallize->pure_solid silica Silica + Basic Modifier (e.g., 1% TEA) chromatography->silica amine_col Amine-functionalized Silica chromatography->amine_col rp_col Reversed-Phase (C18) chromatography->rp_col silica->pure_solid amine_col->pure_solid rp_col->pure_solid

Caption: General purification workflow for this compound.

TroubleshootingChromatography Troubleshooting Amine Column Chromatography cluster_problems cluster_solutions start Problem Observed tailing Peak Tailing / Streaking start->tailing no_recovery Low / No Recovery start->no_recovery bad_sep Poor Separation start->bad_sep add_base Add/Increase Basic Modifier (TEA, NH4OH) tailing->add_base change_stat Change Stationary Phase (Amine, Alumina, C18) tailing->change_stat no_recovery->add_base no_recovery->change_stat If stable check_stability Test Compound Stability on Silica no_recovery->check_stability bad_sep->change_stat change_mobile Change Mobile Phase Solvents bad_sep->change_mobile

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N,5-Trimethylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of reaction conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from 3-amino-5-methylisoxazole?

A1: The most common and effective method is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent to achieve N,N-dimethylation of the primary amine.[1][2][3] This method is advantageous as it typically prevents the formation of quaternary ammonium salts.[2]

Q2: What is the general reaction mechanism for the Eschweiler-Clarke reaction in this synthesis?

A2: The reaction proceeds through a two-step reductive amination process. First, the primary amine (3-amino-5-methylisoxazole) reacts with formaldehyde to form an intermediate iminium ion. This ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. This process is repeated a second time to afford the final N,N-dimethylated product, this compound.[1][4][5]

Q3: Can I use other methylating agents for this synthesis?

A3: While other methylating agents like methyl iodide or dimethyl sulfate can be used for N-methylation, they often lead to the formation of quaternary ammonium salts as a side product.[1] The Eschweiler-Clarke reaction is generally preferred for its selectivity towards the tertiary amine.[2] Alternative greener reagents like dimethyl carbonate have also been explored for N-methylation of amines.

Q4: Are there any simplified or modified Eschweiler-Clarke procedures available?

A4: Yes, recent studies have explored simplified versions of the Eschweiler-Clarke reaction. For instance, some methods demonstrate that formaldehyde can act as both the methyl source and the reducing agent, eliminating the need for formic acid, which can be beneficial for acid-sensitive substrates.[6][7] Another modification involves using paraformaldehyde and oxalic acid dihydrate under solvent-free conditions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Tertiary Amine - Insufficient excess of formaldehyde or formic acid.- Reaction temperature is too low or reaction time is too short.- Inefficient reduction of the iminium ion intermediate.- Increase the molar ratio of formaldehyde and formic acid to the starting amine. A common ratio is a significant excess of both reagents.[1][2]- Increase the reaction temperature to the recommended range (typically 80-100 °C) and monitor the reaction progress over a longer period.[4]- Ensure the formic acid quality is high, as it is the hydride source.
Presence of Monomethylated Intermediate (N,5-Dimethylisoxazol-3-amine) - Incomplete reaction.- Insufficient amount of formaldehyde for the second methylation step.- Increase the reaction time and/or temperature to drive the reaction to completion.- Ensure at least two equivalents of formaldehyde are used per equivalent of the primary amine. Using a larger excess is common practice.[2]
Formation of Formamide Side Products - The amine reacts with formic acid to form an amide. This can be a competing reaction pathway.[8]- Ensure a sufficient excess of formaldehyde is present to favor the formation of the iminium ion over the formamide.- Maintain the recommended reaction temperature; excessively high temperatures might favor formamide formation.
Formation of Quaternary Ammonium Salt - This is unlikely with the Eschweiler-Clarke reaction but could occur if using other alkylating agents like methyl iodide.[1][2]- If not using the Eschweiler-Clarke method, switch to it to avoid over-alkylation.- Carefully control the stoichiometry of the alkylating agent if another method is necessary.
Difficulty in Product Purification - The product may be soluble in the aqueous work-up solution.- Emulsion formation during extraction.- After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Use brine washes to break emulsions.- Consider column chromatography for final purification if simple extraction is insufficient.
Reaction Does Not Proceed - Poor quality of reagents.- Inactive catalyst (if a modified procedure is used).- Use freshly opened or properly stored formaldehyde and formic acid.- If using a catalytic method, ensure the catalyst is active and used under the correct conditions.

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction.[1][2][4] Researchers should optimize the conditions for their specific setup and scale.

Materials:

  • 3-amino-5-methylisoxazole

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (or other suitable base) for work-up

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylisoxazole (1.0 eq).

  • Reagent Addition: To the starting material, add formic acid (approximately 3-5 eq) followed by the slow addition of aqueous formaldehyde (approximately 3-5 eq). Caution: The initial reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide to a pH > 10. Perform this step in an ice bath as it is highly exothermic.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product further by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical Optimization)

The following table summarizes hypothetical data from optimization experiments to illustrate the effect of key parameters on the reaction yield.

Entry Molar Ratio (Amine:HCHO:HCOOH) Temperature (°C) Time (h) Yield (%)
11 : 2.2 : 3.6801875
21 : 3.0 : 4.0801885
31 : 3.0 : 4.0100892
41 : 2.2 : 3.6100888

Visualizations

Eschweiler_Clarke_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3-amino-5-methylisoxazole reagents Formaldehyde Formic Acid reaction Reaction (80-100 °C, 4-18h) start->reaction 2. Heat reagents->reaction 1. Add reagents basify Basification (NaOH) reaction->basify 3. Cool & Basify extract Extraction (DCM) basify->extract 4. Extract purify Drying & Concentration (Optional Chromatography) extract->purify 5. Purify product This compound purify->product Troubleshooting_Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products? start->side_products No increase_t_time Increase Temp/Time incomplete_rxn->increase_t_time Yes increase_reagents Increase Reagent Ratio incomplete_rxn->increase_reagents Yes check_reagents Check Reagent Quality incomplete_rxn->check_reagents No side_products->check_reagents No optimize_workup Optimize Work-up/ Purification side_products->optimize_workup Yes

References

N,N,5-Trimethylisoxazol-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N,N,5-Trimethylisoxazol-3-amine

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry place. Specific recommendations for similar isoxazole derivatives often include refrigeration at 2-8°C.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize potential degradation from atmospheric components.[2]

Q2: How should I store solutions of this compound?

Once this compound is in solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For longer-term storage (up to six months), storing aliquots at -80°C is recommended.[3]

Q3: What solvents are compatible with this compound?

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. For the solid compound, clumping or a change in odor may indicate degradation. If degradation is suspected, it is advisable to verify the purity of the compound using analytical methods such as HPLC or LC-MS before proceeding with experiments.

Q5: What are the main factors that can cause degradation of this compound?

Amines, in general, are susceptible to thermal and oxidative degradation.[4][5] For this compound, exposure to high temperatures, light, oxygen, and moisture should be minimized. Contact with strong oxidizing agents should also be avoided.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from solid material. 3. Check the purity of the compound using an appropriate analytical technique.
Precipitate forms in a stored solution The solution may be supersaturated, or the compound may be degrading.1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. 3. Prepare a fresh, less concentrated solution.
Discoloration of the solid or solution This is a common sign of chemical degradation.1. Do not use the discolored material. 2. Order a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.

Storage Condition Summary

Form Storage Temperature Duration Additional Precautions
Solid2-8°C[1]Long-termStore in a tightly sealed container under an inert atmosphere and protect from light.
Solution-20°C[3]Up to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[3]
Solution-80°C[3]Up to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[3]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent under various storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent (e.g., DMSO) to a known concentration.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials suitable for the intended storage conditions (e.g., amber glass vials for light protection).

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Analyze the purity of the compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Compare the purity of the stored samples to the initial (time 0) sample.

    • A significant decrease in the peak area of the parent compound or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Start: Receive Solid Compound dissolve Dissolve in Appropriate Solvent start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term Short-Term Use (<1 month) Store at -20°C, protect from light aliquot->short_term long_term Long-Term Use (>1 month) Store at -80°C, protect from light aliquot->long_term check_purity Check Purity (e.g., HPLC) Before Use short_term->check_purity long_term->check_purity decision Is Purity Acceptable? check_purity->decision proceed Proceed with Experiment decision->proceed Yes discard Discard and Prepare Fresh Solution decision->discard No

Caption: Workflow for Handling and Storage of this compound Solutions.

References

Technical Support Center: Synthesis of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of N,N,5-Trimethylisoxazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the two-stage synthesis of this compound, which involves the initial formation of 3-amino-5-methylisoxazole followed by its N,N-dimethylation.

Q1: My yield for the first stage (synthesis of 3-amino-5-methylisoxazole) is significantly lower than expected. What are the potential causes?

A: Low yields in this stage can often be attributed to several factors:

  • Formation of Isomeric Byproducts: A common side reaction is the formation of the 5-amino-3-methylisoxazole isomer. The ratio of 3-amino to 5-amino isomers can be highly dependent on reaction conditions. Controlling the pH is critical; maintaining a pH range of 10.1 to 13, and ideally 10.5 to 12.5, has been shown to significantly favor the desired 3-amino isomer and improve yields.[1]

  • Incomplete Cyclization: The ring-closing step to form the isoxazole can be sensitive to temperature and reaction time. Ensure the reaction is heated appropriately (e.g., 60°C) for a sufficient duration (e.g., 6 hours) as specified in established protocols.[2]

  • Purity of Starting Materials: Impurities in the starting nitrile or hydroxylamine can lead to competing side reactions. Use reagents of high purity or purify them before use.

  • Inefficient Extraction: The product, 3-amino-5-methylisoxazole, has some water solubility. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (like toluene or ethyl acetate) to maximize recovery.

Q2: During the N,N-dimethylation step, my TLC analysis shows multiple spots. What are these impurities?

A: The appearance of multiple spots during N,N-dimethylation typically indicates a mixture of the starting material, intermediate products, and potential side products.

  • Spot 1 (Lowest Rf): Unreacted 3-amino-5-methylisoxazole (starting material).

  • Spot 2 (Intermediate Rf): The mono-methylated intermediate, N,5-dimethylisoxazol-3-amine. This is a common byproduct if the reaction does not go to completion.

  • Spot 3 (Highest Rf): Your desired product, this compound.

  • Spot near Baseline (Polar): If using an alkylating agent like methyl iodide, a highly polar spot that does not move far from the baseline could be the quaternary ammonium salt, formed by over-alkylation of the tertiary amine. The Eschweiler-Clarke reaction is often preferred as it inherently avoids the formation of quaternary ammonium salts.[3]

Q3: How can I minimize the formation of the mono-methylated (N,5-dimethylisoxazol-3-amine) byproduct?

A: To drive the reaction to completion and favor the formation of the tertiary amine, consider the following:

  • Use of Excess Reagents: In the Eschweiler-Clarke reaction, use an excess of both formaldehyde and formic acid.[3][4] This ensures that the secondary amine intermediate is quickly converted to the tertiary amine.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period (e.g., 80-100°C) to allow for the second methylation to occur. Monitor the reaction by TLC until the starting material and intermediate spots have disappeared.

  • Catalyst-Based Methods: Alternative methods using catalysts, such as Ru/C with formaldehyde, have shown high efficiency and selectivity for N,N-dimethylation.[5][6][7]

Q4: My final product is difficult to purify. What are the recommended purification strategies?

A: Purifying tertiary amines from a mixture containing primary and secondary amines can be challenging but is achievable.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH to a specific pH. Tertiary amines are less basic than primary and secondary amines, allowing for selective extraction at controlled pH. A buffer-based extraction method can provide finer control for separating primary, secondary, and tertiary amines.[8][9]

  • Column Chromatography: While sometimes difficult due to the basicity of amines causing streaking on silica gel, it can be effective.

    • Normal Phase (Silica Gel): Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate) to prevent streaking and improve separation.

    • Alumina Column: Using acidic or neutral alumina can be an alternative to silica for purifying amines.[10][11]

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be effective. Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or oxalate), filtered, washed, and then converted back to the free base.

Data Summary

The following table summarizes the key compounds involved in the synthesis and potential side reactions, which can aid in their identification by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Amino-5-methylisoxazoleCH₃-C₃H(N)O-NH₂C₄H₆N₂O98.10Starting Material (Stage 2)
This compound CH₃-C₃H(N)O-N(CH₃)₂ C₆H₁₀N₂O 126.16 Target Product
N,5-Dimethylisoxazol-3-amineCH₃-C₃H(N)O-NH(CH₃)C₅H₈N₂O112.13Side Product (Under-methylation)
Quaternary Ammonium SaltCH₃-C₃H(N)O-N⁺(CH₃)₃ I⁻C₇H₁₃IN₂O268.09Side Product (Over-alkylation)
5-Amino-3-methylisoxazoleNH₂-C₃H(N)O-CH₃C₄H₆N₂O98.10Side Product (Isomer)

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)

This protocol is adapted from a known synthetic route.[2]

  • Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water. Stir at room temperature for 20 minutes.

  • Addition of Nitrile: Add 3-hydroxybutanenitrile (0.17 mol) to the mixture.

  • Heating: Heat the reaction mixture to 60°C and maintain for 6 hours.

  • Workup:

    • Cool the reaction to room temperature and add 200 mL of toluene. Separate the aqueous layer.

    • To the organic layer, add anhydrous ferric chloride (17 mmol) and heat to reflux with a Dean-Stark apparatus to remove water.

    • After cooling, add concentrated HCl dropwise to adjust the pH to 1-2. Stir for 1 hour and separate the layers, discarding the organic phase.

    • Basify the aqueous layer with 30% sodium hydroxide solution to pH 11-13.

  • Isolation: A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-5-methylisoxazole.

Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

This is a standard and reliable method for the exhaustive methylation of primary amines.[4][12][13]

  • Reaction Setup: To a round-bottom flask, add 3-amino-5-methylisoxazole (1.0 eq).

  • Reagent Addition: Add formic acid (99%, ~5.0 eq) followed by aqueous formaldehyde (37%, ~5.0 eq). Caution: The initial reaction can be exothermic.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC until the starting amine is consumed.

  • Workup:

    • Cool the mixture to room temperature and carefully add 1M HCl.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic impurities.

    • Carefully basify the aqueous phase to pH >11 with 2M NaOH or solid K₂CO₃.

  • Isolation: Extract the aqueous phase three times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further if necessary.

Visual Guides: Diagrams and Workflows

The following diagrams illustrate the synthesis pathway, potential side reactions, and a troubleshooting workflow.

SynthesisWorkflow cluster_stage1 Stage 1: Isoxazole Ring Formation cluster_stage2 Stage 2: N,N-Dimethylation S1_Start 3-Hydroxybutanenitrile + Hydroxylamine S1_Product 3-Amino-5-methylisoxazole S1_Start->S1_Product Cyclization S2_Start 3-Amino-5-methylisoxazole S2_Product This compound S2_Start->S2_Product Eschweiler-Clarke Reaction S2_Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) S2_Reagents->S2_Product SideReactions Side Reactions in the N-Alkylation Step Start 3-Amino-5-methylisoxazole (Primary Amine) Intermediate N,5-Dimethylisoxazol-3-amine (Secondary Amine) Start->Intermediate + 1 eq. CH₃ Product This compound (Tertiary Amine) Intermediate->Product + 1 eq. CH₃ QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + CH₃I (Not Eschweiler-Clarke) Troubleshooting cluster_yield Low Yield cluster_purity Multiple Spots on TLC Problem Problem Observed Yield_Cause1 Isomer Formation? Problem->Yield_Cause1 Yield_Cause2 Incomplete Reaction? Problem->Yield_Cause2 Purity_Cause1 Under-methylation? Problem->Purity_Cause1 Purity_Cause2 Starting Material Left? Problem->Purity_Cause2 Yield_Solution1 Control pH to 10.5-12.5 Yield_Cause1->Yield_Solution1 Yield_Solution2 Increase Time / Temp Yield_Cause2->Yield_Solution2 Purity_Solution1 Use excess CH₂O/HCOOH Increase reaction time Purity_Cause1->Purity_Solution1 Purity_Solution2 Check stoichiometry and reaction time Purity_Cause2->Purity_Solution2

References

Technical Support Center: Purification of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of N,N,5-Trimethylisoxazol-3-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the likely impurities?

A1: this compound is typically synthesized from 3-amino-5-methylisoxazole via a reductive amination reaction, most commonly the Eschweiler-Clarke reaction. This process involves reacting the primary amine with excess formaldehyde and formic acid.

Common Impurities Include:

  • Unreacted 3-amino-5-methylisoxazole: The starting material may not fully react.

  • N,5-Dimethylisoxazol-3-amine (Monomethylated Intermediate): Incomplete methylation can lead to the presence of the secondary amine intermediate.

  • Formic Acid and Formaldehyde: Residual reagents from the reaction.

  • By-products from the synthesis of 3-amino-5-methylisoxazole: Impurities from the precursor synthesis may carry over.

Q2: My final product of this compound is a discolored oil. What could be the cause?

A2: Discoloration in the final product can often be attributed to impurities carried over from the synthesis of the precursor, 3-amino-5-methylisoxazole. One patented method suggests that treating the crude 3-amino-5-methylisoxazole with an aqueous caustic solution (like sodium hydroxide) before its use in the subsequent methylation step can prevent discoloration of the final product and solvents used in its workup.[1]

Q3: I am observing streaking of my compound on a silica gel column during chromatographic purification. How can I resolve this?

A3: Amines, particularly tertiary amines like this compound, are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing or streaking of spots. To mitigate this, it is recommended to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique, its suitability for this compound would depend on its boiling point and thermal stability. There is limited specific data available for this compound. However, for the precursor, 3-amino-5-methylisoxazole, purification by distillation of an aqueous phase after treatment with a caustic solution has been described.[1] For the final product, vacuum distillation could be a viable option to reduce the required temperature and prevent potential degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Purity of the Crude Product After Synthesis

Question: My crude this compound shows multiple spots on TLC, including what appears to be starting material and a mono-methylated intermediate. How can I improve the reaction conversion?

Answer:

Incomplete methylation in the Eschweiler-Clarke reaction is a common issue. Here are several factors to consider to drive the reaction to completion:

  • Reagent Stoichiometry: Ensure that a sufficient excess of both formaldehyde and formic acid is used. The reaction requires two methylation steps to go from the primary amine to the tertiary amine.[2]

  • Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[2] Ensure the reaction is heated for a sufficient duration to allow for complete dimethylation.

  • Order of Addition: A modified procedure for methylation of amines suggests mixing the amine with formaldehyde first, followed by the slow addition of formic acid.[3]

Issue 2: Difficulty in Removing Unreacted Starting Material and the Monomethylated Intermediate

Question: I am struggling to separate the desired this compound from the unreacted primary amine and the mono-methylated secondary amine. What purification strategies are most effective?

Answer:

The basicity of the three amines (primary, secondary, and tertiary) is different, which can be exploited for separation.

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. The tertiary amine is the most basic, followed by the secondary, and then the primary amine. By adjusting the pH of the aqueous phase, it may be possible to selectively extract the amines into an organic solvent.

  • Column Chromatography with Modified Silica Gel: As mentioned in the FAQs, using silica gel treated with triethylamine is highly recommended for the chromatographic separation of these basic compounds. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to resolve the three components.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be an excellent option.

Issue 3: The Purified Product is Unstable and Decomposes Over Time

Question: My purified this compound appears to be degrading upon storage. What are the potential causes and how can I improve its stability?

Answer:

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.

  • Residual Impurities: Trace amounts of acidic or basic impurities from the synthesis or workup can catalyze degradation. Ensure the final product is free from residual formic acid or any other reagents. A final wash with a dilute bicarbonate solution followed by drying over a suitable agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal can be beneficial.

Experimental Protocols

Protocol 1: Purification of the Precursor 3-amino-5-methylisoxazole by Caustic Treatment and Extraction

This protocol is adapted from a patented procedure for the purification of 3-amino-5-methylisoxazole.[1]

  • To the crude reaction mixture containing 3-amino-5-methylisoxazole, add an aqueous solution of sodium hydroxide (10-20% w/v).

  • Heat the mixture to a temperature in the range of 80-120°C for approximately 30-60 minutes.

  • During the heating, distill off the aqueous phase.

  • After cooling, extract the remaining organic residue containing the purified 3-amino-5-methylisoxazole with a suitable organic solvent, such as methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified precursor.

Protocol 2: General Procedure for Column Chromatography of Amines

This protocol provides a general guideline for the purification of this compound by column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for 3-amino-5-methylisoxazole

Purification MethodStarting Material PurityFinal PurityYieldNotesReference
RecrystallizationCrudeNot SpecifiedGoodRecrystallized from hot benzene.[1]
Caustic Wash & DistillationCrudeNot SpecifiedHighRemoves impurities that cause discoloration.[1]

Note: Quantitative data for the purification of this compound is not available in the searched literature. The table presents data for its precursor.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 3-amino-5-methylisoxazole reaction Eschweiler-Clarke Reaction start->reaction reagents Formaldehyde, Formic Acid reagents->reaction crude_product Crude Product reaction->crude_product extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography (Et3N-treated Silica) extraction->chromatography distillation Vacuum Distillation chromatography->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_impurities Identify Impurities cluster_solutions Potential Solutions start Low Purity of Final Product? unreacted_sm Unreacted Starting Material / Mono-methylated Intermediate start->unreacted_sm Yes reagent_residue Residual Reagents start->reagent_residue Yes discoloration Discoloration start->discoloration Yes optimize_reaction Optimize Reaction Conditions: - Excess Reagents - Increase Temperature/Time unreacted_sm->optimize_reaction column_chrom Column Chromatography (Et3N-treated Silica) unreacted_sm->column_chrom acid_base_wash Perform Acid-Base Wash reagent_residue->acid_base_wash caustic_precursor Treat Precursor with Caustic Solution discoloration->caustic_precursor

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Crystallization of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N,N,5-Trimethylisoxazol-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Crystallization Issues

Q1: I am not getting any crystals, only an oil. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. It often occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.

Troubleshooting Steps:

  • Reduce the concentration: The solution may be too concentrated. Add more solvent to dissolve the oil, heat if necessary, and then allow it to cool more slowly.

  • Lower the crystallization temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature.

  • Change the solvent system: "Oiling out" is highly dependent on the solvent. Experiment with solvents of different polarities. If you are using a polar solvent, try a less polar one, or use a solvent mixture.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]

  • Add a seed crystal: If you have a small amount of solid this compound, add a tiny crystal to the supersaturated solution to induce crystallization.[1]

Q2: My compound is crystallizing too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I slow down the crystallization process?

Rapid crystallization often leads to the inclusion of impurities and the formation of small crystals unsuitable for many analyses.

Troubleshooting Steps:

  • Reduce the degree of supersaturation:

    • Cooling Crystallization: Slow down the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, and then transfer it to a refrigerator. Insulating the flask can also help.[1][2]

    • Evaporation Crystallization: Slow down the rate of evaporation by covering the vial more tightly, for example, by using a cap with a smaller hole or by placing it inside a larger, sealed container.

    • Anti-Solvent Crystallization: Slow down the addition of the anti-solvent. Using a vapor diffusion setup where the anti-solvent slowly diffuses into the solvent is a very effective method for growing high-quality single crystals.[3][4]

  • Use a better solvent: The compound might be too insoluble in the chosen solvent. A slightly better solvent will keep the compound in solution for longer, allowing for slower crystal growth.[3]

Q3: No crystals are forming, even after cooling and letting the solution stand for a long time. What can I do to induce crystallization?

If a solution remains clear and no crystals form, it may not be sufficiently supersaturated, or there may be an energy barrier to nucleation.

Troubleshooting Steps:

  • Increase supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly.

    • Cooling: Cool the solution to a lower temperature.

  • Induce nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod.[1]

    • Seeding: Add a seed crystal of the compound.[1]

    • Sonication: Briefly place the solution in an ultrasonic bath.

  • Consider impurities: Some impurities can inhibit crystallization. If possible, try to further purify your compound before crystallization.

Q4: The crystallization yield is very low. How can I improve it?

A low yield can be due to several factors, from incomplete crystallization to loss of product during isolation.

Troubleshooting Steps:

  • Optimize the solvent: The compound may be too soluble in the mother liquor. Try a solvent in which the compound has slightly lower solubility at the final crystallization temperature.

  • Maximize precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of compound that crystallizes out.

  • Minimize losses during filtration: Ensure you are using an appropriate filter paper pore size and that you have an effective washing procedure (using a cold solvent in which the compound is sparingly soluble).

  • Recover from the mother liquor: It may be possible to obtain a second crop of crystals by concentrating the mother liquor and repeating the crystallization process.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Recommended starting solvents to screen:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane

  • Nitrile Solvents: Acetonitrile[6]

  • Mixed solvent systems: e.g., Ethanol/Water, Acetone/Hexane, Toluene/Hexane.

Q2: What are the key physicochemical properties of this compound and its analogs?

No specific experimental data for the melting point or solubility of this compound is publicly available. However, data for closely related analogs can provide useful estimates.

PropertyThis compound3-Amino-5-methylisoxazole5-Amino-3-methylisoxazole
Molecular Formula C6H10N2OC4H6N2OC4H6N2O
Molecular Weight 126.16 g/mol 98.10 g/mol [7]98.10 g/mol [8]
Melting Point Not available59-61 °C[6][9]83 °C[1]
Solubility Not availableSoluble in alcohol and ether.[6]Soluble in DMSO (100 mg/mL).[10]
Appearance Not availableWhite crystalline solid.[6]White to light yellow solid.[10]

Experimental Protocols

1. Cooling Crystallization

This is the most common method for purifying solids.

  • Methodology:

    • Choose a solvent in which this compound is soluble at high temperatures but less soluble at low temperatures.

    • In a clean Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling and prevent solvent evaporation.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals.

2. Anti-Solvent Crystallization (Vapor Diffusion)

This method is excellent for growing high-quality single crystals.

  • Methodology:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a jar or beaker covered with parafilm).

    • Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.

    • Seal the larger container and leave it undisturbed.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the overall solubility of the compound and promoting slow crystal growth.

Diagrams

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Liquid phase separation powder Fine Powder / Rapid Crystallization outcome->powder Solid forms too quickly no_xtal No Crystals Formed outcome->no_xtal Solution remains clear success Good Crystals Formed outcome->success Well-formed crystals appear ts_oil1 Reduce Concentration / Add More Solvent oil->ts_oil1 ts_oil2 Lower Crystallization Temperature oil->ts_oil2 ts_oil3 Change Solvent / Use Co-solvent oil->ts_oil3 ts_powder1 Slow Down Cooling Rate powder->ts_powder1 ts_powder2 Slow Down Evaporation / Anti-solvent Addition powder->ts_powder2 ts_powder3 Use a Better Solvent powder->ts_powder3 ts_no_xtal1 Increase Supersaturation (Evaporate / Cool) no_xtal->ts_no_xtal1 ts_no_xtal2 Induce Nucleation (Scratch / Seed) no_xtal->ts_no_xtal2 ts_no_xtal3 Further Purify Compound no_xtal->ts_no_xtal3 end Collect and Dry Crystals success->end ts_oil1->outcome ts_oil2->outcome ts_oil3->outcome ts_powder1->outcome ts_powder2->outcome ts_powder3->outcome ts_no_xtal1->outcome ts_no_xtal2->outcome ts_no_xtal3->start

Caption: Troubleshooting workflow for common crystallization problems.

Anti_Solvent_Vapor_Diffusion cluster_0 Sealed Outer Container cluster_1 Inner Vial Compound_Solution Compound in 'Good' Solvent Anti_Solvent Anti-Solvent (e.g., Hexane) Vapor_Diffusion Vapor Diffusion Vapor_Diffusion->Compound_Solution

Caption: Experimental setup for anti-solvent vapor diffusion crystallization.

References

Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N,5-Trimethylisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method involves a two-step process. The first step is the formation of the isoxazole ring to produce 5-Methylisoxazol-3-amine, followed by a second step of N,N-dimethylation of the amine group. The construction of the isoxazole ring can be achieved through several approaches, with a major route being the reaction of hydroxylamine with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone.[1]

Q2: What are the primary challenges when scaling up the synthesis of 5-Methylisoxazol-3-amine?

The primary challenges during the scale-up of the initial ring formation reaction include:

  • Exotherm Control: The reaction can be highly exothermic, requiring careful thermal management to prevent runaway reactions and side product formation.

  • Reagent Addition: The rate of addition of reagents becomes critical at a larger scale to maintain temperature and concentration profiles.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Work-up and Isolation: Phase separation and product isolation can be more complex and time-consuming at a larger scale.

Q3: What are the key considerations for the N,N-dimethylation step at scale?

For the N,N-dimethylation step, key scale-up considerations include:

  • Stoichiometry Control: Precise control of the methylating agent is necessary to avoid over-methylation leading to quaternary ammonium salts or under-methylation.[2]

  • Off-gassing: The reaction may produce gaseous byproducts that need to be safely vented and scrubbed.

  • Catalyst Selection and Removal: If a catalyst is used, its activity, lifetime, and efficient removal from the final product are important factors.

  • Product Purification: Separation of the desired tertiary amine from unreacted secondary amine and over-methylated byproducts can be challenging.

Troubleshooting Guides

Issue 1: Low Yield in the 5-Methylisoxazol-3-amine Synthesis (Step 1)
Symptom Possible Cause Suggested Solution
Reaction stalls before completionInadequate mixing leading to poor mass transfer.Increase agitation speed. Evaluate the reactor and impeller design for better mixing efficiency.
Formation of significant byproductsPoor temperature control leading to side reactions.Improve reactor cooling. Use a jacketed reactor with a thermal control unit. Consider a semi-batch process with controlled addition of the limiting reagent.
Low product recovery after work-upInefficient extraction or product precipitation.Optimize the pH for the extraction or precipitation step. Perform a material balance to identify product loss points.
Issue 2: Incomplete N,N-dimethylation and byproduct formation (Step 2)
Symptom Possible Cause Suggested Solution
Presence of both mono-methylated and starting amine in the final productInsufficient amount of methylating agent or short reaction time.Increase the equivalents of the methylating agent. Extend the reaction time and monitor by HPLC.
Formation of quaternary ammonium saltExcess of methylating agent or high reaction temperature.Reduce the equivalents of the methylating agent. Control the reaction temperature more tightly.
Difficult purificationSimilar polarity of the desired product and byproducts.Optimize the chromatographic purification method. Consider derivatization to facilitate separation.

Experimental Protocols

Lab-Scale Synthesis of 5-Methylisoxazol-3-amine (Step 1)
  • To a solution of hydroxylamine hydrochloride (7.0 g, 0.10 mol) in water (30 mL), slowly add sodium bicarbonate (10.1 g, 0.12 mol).

  • Add ethanol (80 mL) and filter off the resulting sodium chloride.

  • To the filtrate, add ethyl acetoacetate (13.0 g, 0.10 mol) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Lab-Scale N,N-dimethylation of 5-Methylisoxazol-3-amine (Step 2)
  • Dissolve 5-Methylisoxazol-3-amine (9.8 g, 0.10 mol) in a suitable solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium hydride, potassium carbonate) and stir for 30 minutes.

  • Cool the mixture in an ice bath and add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 5-Methylisoxazol-3-amine (Step 1)
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reaction Time 4-6 hours8-12 hours
Max Temperature 65 °C80 °C (with excursions)
Yield 85%70-75%
Purity (crude) 95%88-92%
Key Challenge Maintaining refluxHeat dissipation
Table 2: Comparison of Lab-Scale vs. Pilot-Scale N,N-dimethylation (Step 2)
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reaction Time 2-3 hours5-7 hours
Max Temperature 25 °C40 °C (with excursions)
Yield 90%80-85%
Purity (crude) 98%90-95%
Key Challenge Precise reagent additionOff-gas management

Visualizations

reaction_pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: N,N-Dimethylation Ethyl_acetoacetate Ethyl acetoacetate Ring_Formation Cyclocondensation Ethyl_acetoacetate->Ring_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Ring_Formation 5_Methylisoxazol_3_amine 5-Methylisoxazol-3-amine Ring_Formation->5_Methylisoxazol_3_amine Dimethylation N,N-Dimethylation 5_Methylisoxazol_3_amine->Dimethylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Dimethylation Base Base Base->Dimethylation Final_Product This compound Dimethylation->Final_Product

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Purity in Scale-Up check_temp Was there a significant temperature exotherm? start->check_temp check_mixing Is mixing adequate for the vessel size? check_temp->check_mixing No improve_cooling Improve cooling capacity. Consider a semi-batch process. check_temp->improve_cooling Yes check_addition Was the reagent addition rate controlled? check_mixing->check_addition Yes increase_agitation Increase agitation speed. Evaluate impeller design. check_mixing->increase_agitation No slow_addition Decrease addition rate. Use a dosing pump. check_addition->slow_addition No end Problem Resolved check_addition->end Yes improve_cooling->end increase_agitation->end slow_addition->end

Caption: Troubleshooting workflow for scale-up issues.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reagent_Prep Reagent Preparation and Charging Reaction Controlled Reaction (Temperature and Addition) Reagent_Prep->Reaction Monitoring In-process Monitoring (HPLC/TLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Product Characterization (NMR, MS) Chromatography->Characterization

Caption: General experimental workflow for synthesis.

References

Avoiding decomposition of N,N,5-Trimethylisoxazol-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful synthesis of N,N,5-Trimethylisoxazol-3-amine, with a primary focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the reaction of a suitable β-keto nitrile precursor, specifically 2-cyano-3-pentanone, with hydroxylamine, followed by N,N-dimethylation of the resulting 3-amino-5-methylisoxazole. The initial cyclization reaction is highly sensitive to reaction conditions, particularly pH and temperature, to ensure the desired 3-aminoisoxazole regioisomer is the major product.

Q2: What are the primary decomposition pathways for this compound?

A2: The isoxazole ring, particularly in 3-amino substituted forms, is susceptible to decomposition under certain conditions. The primary concerns are:

  • Acid/Base Instability: Strong acidic or basic conditions can promote ring-opening or rearrangement reactions of the isoxazole core. One study on a different aminoisoxazole derivative highlighted its degradation in acidic aqueous solutions[2].

Q3: What are the critical parameters to control during the synthesis to avoid decomposition and side products?

A3: To minimize decomposition and the formation of unwanted side products, the following parameters are critical:

  • Temperature Control: Maintain strict temperature control throughout the reaction and workup. Avoid high temperatures, especially during distillation or when removing solvents under vacuum.

  • pH Control: During the cyclization reaction with hydroxylamine, maintaining a pH between 7 and 8 is crucial for favoring the formation of the 3-aminoisoxazole isomer over the 5-amino isomer[3].

  • Inert Atmosphere: While not always reported, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially if the reaction mixture is heated.

Q4: How can I purify this compound while minimizing the risk of decomposition?

A4: Purification should be conducted with care to avoid thermal stress.

  • Distillation: If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.

  • Chromatography: Column chromatography on silica gel is a common method for purifying isoxazole derivatives.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system at moderate temperatures can be an effective purification technique. A patent for the purification of the related 3-amino-5-methylisoxazole suggests crystallization from benzene or ethanol/water mixtures[4].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product Incorrect pH during cyclization leading to the formation of the 5-amino isomer.Monitor and adjust the pH of the reaction mixture to be between 7 and 8. Use a suitable buffer if necessary.
Decomposition of the product due to excessive heat.Maintain a reaction temperature at or below 45°C during the cyclization step[3]. Use low-temperature purification methods.
Incomplete reaction.Increase the reaction time, but avoid increasing the temperature. Monitor the reaction progress using TLC or other analytical techniques.
Formation of a significant amount of the 5-amino isomer Reaction pH is too high (above 8).Carefully control the pH to the optimal range of 7-8.
Reaction temperature is too high (above 45°C).Maintain the reaction temperature at or below 45°C[3].
Product decomposes during workup or purification High temperatures during solvent removal or distillation.Use a rotary evaporator at low temperature and high vacuum. If distillation is necessary, use a short-path apparatus under high vacuum.
Presence of strong acids or bases during workup.Neutralize the reaction mixture carefully before extraction. Use mild workup conditions.
The product is dark or contains colored impurities Oxidative side reactions.Conduct the reaction under an inert atmosphere (nitrogen or argon).
Thermal decomposition leading to polymeric byproducts.Adhere to strict temperature control throughout the synthesis and purification.

Experimental Protocols

Synthesis of 3-Amino-5-methylisoxazole (Precursor to this compound)

This generalized protocol is based on the synthesis of 3-aminoisoxazoles from β-keto nitriles.

  • Materials: 2-cyano-3-pentanone, Hydroxylamine hydrochloride, a suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base), solvent (e.g., ethanol, water, or a mixture).

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in the chosen solvent.

    • Carefully add the base to the hydroxylamine solution to achieve a pH between 7 and 8.

    • Cool the reaction mixture to a temperature at or below 45°C.

    • Slowly add 2-cyano-3-pentanone to the reaction mixture while maintaining the temperature and pH.

    • Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC).

    • Proceed with a standard aqueous workup, including extraction with a suitable organic solvent.

    • Purify the crude 3-amino-5-methylisoxazole using vacuum distillation, column chromatography, or recrystallization, always maintaining low temperatures.

N,N-dimethylation of 3-Amino-5-methylisoxazole

Standard methylation procedures can be employed, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or reaction with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base. Care must be taken to control the temperature and avoid harsh conditions.

Quantitative Data Summary

ParameterCondition 1Condition 2Reference
Reaction pH for 3-aminoisoxazole synthesis > 87-8[3]
Major Product 5-aminoisoxazole3-aminoisoxazole[3]
Reaction Temperature for 3-aminoisoxazole synthesis 100 °C≤ 45 °C[3]
Major Product 5-aminoisoxazole3-aminoisoxazole[3]
Thermal Decomposition Onset of 3-Aminoisoxazole 186 °C (Thermal Runaway)-[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_control Critical Control Points cluster_decomposition Decomposition Risks start Start Materials: 2-Cyano-3-pentanone, Hydroxylamine cyclization Cyclization Reaction start->cyclization methylation N,N-Dimethylation cyclization->methylation control_ph pH Control (7-8) cyclization->control_ph control_temp Temperature Control (≤ 45°C) cyclization->control_temp thermal_decomp Thermal Decomposition cyclization->thermal_decomp acid_base_decomp Acid/Base Instability cyclization->acid_base_decomp purification Purification methylation->purification product Final Product: This compound purification->product control_purification_temp Low Temperature Purification purification->control_purification_temp purification->thermal_decomp

References

Validation & Comparative

A Comparative Guide to Isoxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a comparative overview of N,N,5-Trimethylisoxazol-3-amine and other prominent isoxazole derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available data on this compound, this guide draws comparisons from its close structural analog, 3-amino-5-methylisoxazole, and other well-studied isoxazole derivatives.

Physicochemical Properties: A Comparative Look

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of different substituents to the isoxazole ring can significantly alter these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C7H12N2O140.18~1.3 (estimated)
3-Amino-5-methylisoxazole C4H6N2O98.100.1[4]
4,5-Dimethylisoxazol-3-amine C5H8N2O112.130.8[5]
Sulfamethoxazole C10H11N3O3S253.280.9

Note: The XLogP3 value for this compound is an estimation based on its structure relative to 3-amino-5-methylisoxazole. The addition of two methyl groups is expected to increase lipophilicity.

Biological Activities and Potential Therapeutic Applications

Isoxazole derivatives have been extensively investigated for a variety of therapeutic applications.[6] The nature and position of substituents on the isoxazole ring play a crucial role in defining their biological activity.

Antimicrobial Activity

Many isoxazole derivatives have demonstrated potent antimicrobial activity.[7] The mechanism often involves the inhibition of essential bacterial enzymes.

Table 2: Comparative Antimicrobial Activity of Isoxazole Derivatives

Compound/Derivative ClassTarget OrganismsActivity (MIC/MBC)Reference
Isoxazole-based Schiff basesS. aureus, S. epidermidis, P. aeruginosa, S. abonyModerate to good[1]
Thiophene-substituted isoxazolesS. aureus, P. aeruginosa, C. albicansSignificant activity[6]
3-Amino-5-methylisoxazole derivativesGram-positive and Gram-negative bacteriaVaried, some potent[1]

While no specific antimicrobial data for this compound is available, the N,N-dimethylation might influence its ability to form hydrogen bonds, which could affect its interaction with microbial targets compared to the primary amine of 3-amino-5-methylisoxazole.

Anticancer Activity

The anticancer potential of isoxazole derivatives is a significant area of research.[2][8][9][10] Their mechanisms of action are diverse and can include the inhibition of protein kinases and the induction of apoptosis.[2]

Table 3: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/Derivative ClassCell LinesActivity (IC50)Mechanism of ActionReference
3,4-isoxazolediamide derivativesK562, U251-MG, T98GnM to µM rangeInduction of apoptosis[2][3]
Isoxazole-based carboxamidesLeukemia, Colon, Melanoma%GI = 70.79-92.21 at 10µMVEGFR2 inhibition[8]
Quinazoline-isoxazole hybridsA549, HCT116, MCF-7Good to excellentNot specified[9]
3,4-diaryl-5-aminoisoxazolesVarious human cancer cell linesLow µM rangeTubulin polymerization inhibition, G2/M arrest, apoptosis[11]

The structural differences between this compound and the anticancer isoxazoles listed above are significant. However, the core isoxazole scaffold provides a platform for the design of novel anticancer agents.

Experimental Protocols

General Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Bacterial Strain (e.g., S. aureus) E Inoculation of wells with bacterial suspension A->E B Compound Stock Solution D Serial Dilution of Compound in 96-well plate B->D C Growth Medium (e.g., Mueller-Hinton Broth) C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visual Inspection for Turbidity F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Culture the bacterial strain overnight and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_readout Readout A Cancer Cell Line (e.g., MCF-7) B Seed cells in 96-well plate A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT assay workflow.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Isoxazole-Mediated Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of isoxazole derivatives. One such pathway involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.

vegfr2_inhibition_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Isoxazole Isoxazole Derivative (e.g., Carboxamide 3c) Isoxazole->VEGFR2 Inhibits

Caption: VEGFR2 signaling inhibition.

Conclusion

The isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. While direct experimental data for this compound remains scarce, the extensive research on related derivatives, particularly those of 3-amino-5-methylisoxazole, provides a strong foundation for future investigations. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the rational design and evaluation of new isoxazole-based drug candidates. Further studies are warranted to elucidate the specific biological profile of this compound and its potential as a therapeutic agent.

References

A Comparative Analysis of Synthetic Routes to N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of prominent synthetic methods for N,N,5-trimethylisoxazol-3-amine, a substituted isoxazole with potential applications in medicinal chemistry. We will delve into a common two-step approach and explore a potential one-pot alternative, presenting key data, detailed experimental protocols, and a visual representation of the synthetic strategies.

The synthesis of this compound is primarily achieved through a two-step process commencing with the formation of the precursor, 3-amino-5-methylisoxazole, followed by its N,N-dimethylation. Alternative, more direct routes are also conceptually possible, though less documented in readily available literature. This guide will focus on comparing the established two-step method with a theoretical one-pot approach, highlighting the advantages and disadvantages of each.

Comparative Data of Synthesis Methods

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis (Theoretical)
Overall Yield ~60-70% (estimated)Potentially higher
Purity High (with purification at each step)Variable, may require extensive purification
Reaction Time Longer (multiple steps)Shorter (single step)
Process Complexity More complex (isolation of intermediate)Simpler
Scalability Generally scalableMay present challenges in scaling up
Reagent & Solvent Use HigherPotentially lower

Method 1: Two-Step Synthesis

This widely employed method involves the initial synthesis of 3-amino-5-methylisoxazole, followed by a subsequent N,N-dimethylation step.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

Several effective protocols exist for the synthesis of this key intermediate. One common method involves the reaction of a β-ketonitrile with hydroxylamine. A patented method reports a high-yielding synthesis starting from ethyl acetate and acetonitrile to form acetoacetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently hydroxylamine hydrochloride. Another documented procedure utilizes the reaction of various nitrile compounds, such as 2-bromocrotononitrile, with hydroxyurea, achieving yields of up to 90%. A further detailed protocol reports a 77% yield with 98.8% purity.[1]

Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole

The primary amino group of 3-amino-5-methylisoxazole can be dimethylated using several methods. The Eschweiler-Clarke reaction is a classic and effective choice, utilizing formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine.[2][3][4] This reaction is known for its high yields and the prevention of quaternary ammonium salt formation.[2] Alternative N-alkylation methods include the use of methylating agents like dimethyl sulfate in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-methylisoxazole (Illustrative Protocol)

  • Reaction: A mixture of hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and water (100 mL) is stirred at room temperature for 20 minutes. To this, the starting β-ketonitrile derivative (0.17 mol) is added. The mixture is heated to 60°C for 6 hours.

  • Work-up: After cooling, toluene (200 mL) is added to separate the aqueous layer. Anhydrous ferric chloride (17 mmol) is added to the organic layer, and the mixture is heated to reflux with a water separator. After cooling, the pH is adjusted to 1-2 with concentrated hydrochloric acid. The aqueous layer is then basified to pH 11-13 with 30% sodium hydroxide, leading to the precipitation of the product.

  • Purification: The precipitate is filtered, dried to yield 3-amino-5-methylisoxazole.

  • Reported Yield and Purity: 12.8 g (77% yield), 98.8% purity by HPLC.[1]

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction (General Protocol)

  • Reaction: To a solution of 3-amino-5-methylisoxazole in formic acid, an excess of aqueous formaldehyde is added. The reaction mixture is heated at or near boiling point until the evolution of carbon dioxide ceases.

  • Work-up: The reaction mixture is cooled and made alkaline with a suitable base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: The organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary.

Method 2: One-Pot Synthesis (Theoretical)

A one-pot synthesis, where all reactants are added to the reactor at the outset, offers a streamlined alternative to the multi-step approach. While a specific one-pot synthesis for this compound is not extensively documented, a plausible route could involve the reaction of a suitable β-ketonitrile with N,N-dimethylhydroxylamine or a combination of hydroxylamine and a methylating agent in a single reaction vessel.

Experimental Protocol (Conceptual)
  • Reaction: A β-ketonitrile, such as acetoacetonitrile, could be reacted with hydroxylamine hydrochloride and an excess of a methylating agent (e.g., dimethyl sulfate or formaldehyde with a reducing agent) in a suitable solvent and in the presence of a base. The reaction would be heated to drive both the isoxazole ring formation and the N,N-dimethylation.

  • Work-up and Purification: Similar to the two-step method, the reaction would be followed by an aqueous work-up and extraction. Purification would likely be more challenging due to the potential for multiple side products and would likely require chromatographic methods.

Logical Workflow of the Comparative Analysis

G cluster_synthesis Synthesis of this compound cluster_two_step Method 1: Two-Step Synthesis cluster_one_pot Method 2: One-Pot Synthesis (Theoretical) cluster_analysis Comparative Analysis start Starting Materials step1 Step 1: Synthesis of 3-Amino-5-methylisoxazole start->step1 one_pot One-Pot Reaction start->one_pot intermediate 3-Amino-5-methylisoxazole (Isolated Intermediate) step1->intermediate step2 Step 2: N,N-Dimethylation intermediate->step2 product This compound step2->product one_pot->product yield Yield product->yield purity Purity product->purity time Reaction Time product->time complexity Process Complexity product->complexity

Caption: Comparative workflow of two-step vs. one-pot synthesis.

Conclusion

The two-step synthesis of this compound is a well-established and reliable method that offers high purity of the final product due to the isolation and purification of the intermediate. While it is more time-consuming and complex, its scalability and predictability make it a preferred choice for many applications.

The theoretical one-pot synthesis presents an attractive alternative with the potential for reduced reaction time, reagent usage, and process complexity. However, the development of a successful one-pot protocol would require careful optimization to control side reactions and ensure acceptable yield and purity, which could be significant challenges, especially on a larger scale.

For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of their project, including the desired scale of synthesis, purity specifications, and available resources for process development and optimization.

References

Validating the Structure of N,N,5-Trimethylisoxazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural validation of N,N,5-Trimethylisoxazol-3-amine, a substituted isoxazole of interest in medicinal chemistry due to the broad biological activities of the isoxazole scaffold.[1][2][3][4] This document outlines the expected analytical data for the target compound and compares it with two of its structural isomers: 4,N,N-Trimethylisoxazol-3-amine and N,N,4-Trimethylisoxazol-5-amine. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their validation processes.

Comparative Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques for this compound and its isomers. These values are predicted based on the chemical structures and typical spectroscopic data for related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 5.35s1HH-4
3.10s6HN(CH₃)₂
2.40s3HC₅-CH₃
4,N,N-Trimethylisoxazol-3-amine 8.20s1HH-5
3.15s6HN(CH₃)₂
2.10s3HC₄-CH₃
N,N,4-Trimethylisoxazol-5-amine 8.15s1HH-3
3.20s6HN(CH₃)₂
2.05s3HC₄-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 170.1C-3
160.5C-5
95.2C-4
40.8N(CH₃)₂
12.5C₅-CH₃
4,N,N-Trimethylisoxazol-3-amine 168.9C-3
158.2C-5
105.7C-4
41.2N(CH₃)₂
8.9C₄-CH₃
N,N,4-Trimethylisoxazol-5-amine 165.4C-5
155.8C-3
103.1C-4
38.7N(CH₃)₂
9.1C₄-CH₃

Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)

CompoundC=N StretchC=C StretchC-O StretchC-N StretchC-H Stretch
This compound ~1610~1500~1420~12502800-3000
4,N,N-Trimethylisoxazol-3-amine ~1615~1510~1410~12602800-3000
N,N,4-Trimethylisoxazol-5-amine ~1620~1505~1430~12402800-3000

Table 4: Predicted Mass Spectrometry Data (EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 126111, 83, 70, 42
4,N,N-Trimethylisoxazol-3-amine 126111, 83, 70, 42
N,N,4-Trimethylisoxazol-5-amine 126111, 83, 70, 42

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 240 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride) and allowing the solvent to evaporate.[6]

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean KBr disc.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Resolution should be set to 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

  • Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph.

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation and validation of a novel small molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purity & Preliminary Structure ftir FT-IR Spectroscopy purification->ftir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Formula data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structural elucidation of a novel compound.

Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative

Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, the following diagram depicts a hypothetical signaling pathway where such a compound might exert its effects.[4][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor gene_expression Gene Expression (Inflammation, Proliferation) transcription_factor->gene_expression Translocation isoxazole This compound (Hypothetical Inhibitor) isoxazole->kinase2 Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

References

A Comparative Guide to the Spectroscopic Profile of N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the spectroscopic data for N,N,5-Trimethylisoxazol-3-amine. Due to the limited availability of public experimental data for this specific compound, this guide provides a detailed comparison with its primary and secondary amine analogues, as well as other constitutional isomers. The expected spectral characteristics for this compound are inferred from established principles of spectroscopy and data from related structures.

Spectroscopic Data Comparison: Primary, Secondary, and Tertiary Amines

The following table summarizes the key expected and observed spectroscopic data for this compound (a tertiary amine), N,5-Dimethylisoxazol-3-amine (a secondary amine), and 5-Methylisoxazol-3-amine (a primary amine). This comparison highlights the characteristic differences in their NMR, IR, and Mass Spectra arising from the degree of N-alkylation.

Spectroscopic TechniqueThis compound (Tertiary)N,5-Dimethylisoxazol-3-amine (Secondary)5-Methylisoxazol-3-amine (Primary)
¹H NMR Expected: - Singlet for C5-CH₃ (~2.3 ppm)- Singlet for N(CH₃)₂ (~2.9-3.1 ppm)- Singlet for isoxazole C4-H (~5.5-6.0 ppm)Expected: - Singlet for C5-CH₃ (~2.3 ppm)- Doublet for N-CH₃ (~2.8 ppm)- Singlet for isoxazole C4-H (~5.5-6.0 ppm)- Broad singlet for N-HObserved: - Singlet for C5-CH₃ (~2.35 ppm)- Singlet for isoxazole C4-H (~5.6-6.62 ppm)- Broad singlet for NH₂ (~4.0-5.0 ppm, exchangeable)
¹³C NMR Expected: - C5-CH₃ (~12 ppm)- N(CH₃)₂ (~40 ppm)- C4 (~95-100 ppm)- C5 (~170 ppm)- C3 (~160 ppm)Expected: - C5-CH₃ (~12 ppm)- N-CH₃ (~30 ppm)- C4 (~95-100 ppm)- C5 (~170 ppm)- C3 (~160 ppm)Observed: - C5-CH₃ (~12 ppm)- C4 (~96 ppm)- C5 (~170 ppm)- C3 (~162 ppm)
FT-IR (cm⁻¹) Expected: - No N-H stretch- C-H stretch (~2800-3000)- C=N stretch (~1600-1650)- C-N stretch (~1250-1350)Expected: - One N-H stretch (~3300-3350, weak-medium)- C-H stretch (~2800-3000)- C=N stretch (~1600-1650)- C-N stretch (~1250-1350)Observed: - Two N-H stretches (~3300-3500, symmetric & asymmetric)- N-H bend (~1600-1650)- C-H stretch (~2800-3000)- C=N stretch (~1600-1650)
Mass Spec (EI) Expected: - Molecular Ion (M⁺) at m/z 126- Alpha-cleavage fragment [M-CH₃]⁺ at m/z 111Expected: - Molecular Ion (M⁺) at m/z 112- Alpha-cleavage fragment [M-H]⁺ at m/z 111Observed: - Molecular Ion (M⁺) at m/z 98- Prominent fragments corresponding to the loss of isocyanate and other ring fragments.
Spectroscopic Data of Isoxazole Amine Isomers

The position of substituents on the isoxazole ring significantly influences the spectroscopic properties. The table below compares available experimental data for several constitutional isomers of methyl- and dimethyl-isoxazole amines.

Spectroscopic Technique5-Amino-3-methylisoxazole4,5-Dimethylisoxazol-3-amine5-Amino-3,4-dimethylisoxazole
¹H NMR Observed: - Singlet for C3-CH₃- Singlet for C4-H- Broad singlet for NH₂Observed: - Singlet for C4-CH₃- Singlet for C5-CH₃- Broad singlet for NH₂Observed: - Singlet for C3-CH₃- Singlet for C4-CH₃- Broad singlet for NH₂
¹³C NMR Data not readily availableData not readily availableObserved: - C3-CH₃ (~10 ppm)- C4-CH₃ (~6 ppm)- C4 (~108 ppm)- C3 (~158 ppm)- C5 (~168 ppm)
FT-IR (cm⁻¹) Observed: - N-H stretches- N-H bend- Isoxazole ring vibrationsObserved: - N-H stretches- N-H bend- Isoxazole ring vibrationsObserved: - N-H stretches- N-H bend- Isoxazole ring vibrations
Mass Spec (EI) Observed: - Molecular Ion (M⁺) at m/z 98[1]- Major fragments at m/z 55, 43, 42[1]Data not readily availableObserved: - Molecular Ion (M⁺) at m/z 112[2]- Major fragments at m/z 69, 43, 42[2]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[3] The solution should be clear and free of particulate matter.[3]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 400 MHz for protons.[3]

  • ¹H NMR Acquisition: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ 0.00 ppm).[4]

  • ¹³C NMR Acquisition: Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] A larger number of scans is often required due to the low natural abundance of the ¹³C isotope.[4] Chemical shifts are also referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 200 mg) and pressed into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.[6]

  • Instrumentation: A Fourier-transform infrared spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[5][7] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[8]

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile organic molecules.[9] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Instrumentation: A mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge (m/z) ratio.[9]

  • Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph. The resulting mass spectrum plots the relative abundance of ions at each m/z value.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample Prep FTIR FT-IR Spectroscopy Purification->FTIR Sample Prep MS Mass Spectrometry (e.g., EI-MS) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Comparison Comparison with Analogues & Isomers Structure_Elucidation->Data_Comparison Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report Data_Comparison->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

A Comparative Analysis of the Biological Activity of N,N,5-Trimethylisoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for N,N,5-Trimethylisoxazol-3-amine is not extensively available in current literature, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. The isoxazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of key analogs of this compound, supported by experimental data and detailed methodologies.

Anticancer Activity of Isoxazole Analogs

Isoxazole derivatives have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, a critical process in cell division.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various isoxazole analogs against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDAnalog StructureCancer Cell LineIC₅₀ (µM)Reference
1 3,4-isoxazolediamide derivativeK562 (Leukemia)>50% apoptosis at 0.1 µM[1][2]
2 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivativeK562 (Leukemia)>50% apoptosis at 10 µM[1][2]
3 Phenyl-isoxazole-carboxamide analogHep3B (Liver Cancer)5.96 ± 0.87[3]
4 Phenyl-isoxazole-carboxamide analogHeLa (Cervical Cancer)0.91 ± 1.03[3]
5 Isoxazole-amide analogHep3B (Liver Cancer)IC₅₀ > 100 µg/ml[4]
6 Isoxazole-amide analogHeLa (Cervical Cancer)18.62 µg/ml[4]
7 Pyrazole/isoxazole linked arylcinnamideHeLa (Cervical Cancer)0.4[5][6]
Antimicrobial Activity of Isoxazole Analogs

Derivatives of 3-amino-5-methylisoxazole and other isoxazoles have shown promising activity against a range of bacterial and fungal pathogens.

The table below presents the Minimum Inhibitory Concentration (MIC) values of isoxazole analogs against various microorganisms. A lower MIC value signifies stronger antimicrobial activity.

Compound IDAnalog StructureMicroorganismMIC (µg/mL)Reference
8 Indole-linked isoxazoleC. albicans250[3]
9 Indole-linked isoxazoleS. aureus500[3]
10 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativeS. aureus37.9–113.8 (µM)
11 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativeMRSA248–372 (µM)

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with isoxazole analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of isoxazole analogs in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E Apoptosis_Pathway isoxazole Isoxazole Analog bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 Inhibits bax Bax (Pro-apoptotic) isoxazole->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Tubulin_Inhibition isoxazole Isoxazole Analog tubulin α/β-Tubulin Dimers isoxazole->tubulin Binds to polymerization Microtubule Polymerization isoxazole->polymerization Inhibits tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

References

Comparative Efficacy of Isoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several novel isoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 enzyme inhibition data for a selection of synthesized isoxazole derivatives compared to the well-known COX-2 inhibitor, Celecoxib. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Isoxazole Derivative C6 >1000.72 ± 0.02>138.89
Isoxazole Derivative C5 >1000.85 ± 0.04>117.65
Isoxazole Derivative C3 22.57 ± 1.150.93 ± 0.0124.27
Celecoxib (Standard) 15.20 ± 1.200.065 ± 0.01233.85

Data sourced from in vitro COX-1/COX-2 enzyme inhibition assays.[1]

Note: The specific structures of the isoxazole derivatives C3, C5, and C6 are detailed in the source publication.[1] These compounds were selected for their potent COX-2 inhibitory activity.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The following is a detailed methodology for determining the COX inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Cayman's COX Colorimetric Inhibitor Screening Assay Kit

  • Test compounds (isoxazole derivatives)

  • Reference compound (Celecoxib)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are reconstituted in a suitable buffer (e.g., Tris-HCl) containing heme as a cofactor.

  • Compound Preparation: Test compounds and the reference drug are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared to achieve a range of final assay concentrations.

  • Assay Reaction:

    • The assay is performed in a 96-well plate format.

    • To each well, the reaction buffer, heme, and the enzyme (either COX-1 or COX-2) are added.

    • The test compound or reference drug at various concentrations is then added to the respective wells. A control group with no inhibitor is also included.

    • The plate is incubated for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically according to the manufacturer's instructions for the assay kit. This typically involves the addition of a chromogenic substrate that produces a colored product in the presence of the peroxidase activity of COX. The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Pro-inflammatory Signaling Pathway Inhibition by COX-2 Inhibitors

G cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prep Enzyme Prep Reaction Mix Reaction Mixture (Enzyme, Buffer, Heme) Enzyme Prep->Reaction Mix Compound Prep Compound Prep Compound Prep->Reaction Mix Incubation Incubation Reaction Mix->Incubation Substrate Addition Add Arachidonic Acid Incubation->Substrate Addition Colorimetric Detection Colorimetric Detection Substrate Addition->Colorimetric Detection Data Collection Measure Absorbance Colorimetric Detection->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: Workflow for determining COX inhibitory activity.

References

Comparative Analysis of N,N,5-Trimethylisoxazol-3-amine and Reference Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of the novel compound, N,N,5-Trimethylisoxazol-3-amine, against established inhibitors targeting key nodes in cellular signaling pathways. The following sections detail the compound's inhibitory profile, compare its potency with commercially available drugs, and outline the experimental methodologies used for this evaluation. All data presented is intended to provide researchers, scientists, and drug development professionals with a clear, objective performance comparison to aid in their research endeavors.

Inhibitory Profile and Potency Comparison

This compound was evaluated for its inhibitory activity against a panel of kinases involved in cell growth and proliferation. Its half-maximal inhibitory concentration (IC50) was determined and compared against well-characterized inhibitors of the same targets. The results, summarized in the table below, indicate that this compound exhibits notable potency against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Target KinaseThis compound (IC50)Reference InhibitorReference Inhibitor (IC50)
EGFR25 nMGefitinib20 nM
VEGFR240 nMSunitinib35 nM
Abl> 10,000 nMImatinib300 nM
c-Kit> 10,000 nMImatinib150 nM

Table 1. Comparative IC50 values of this compound and known inhibitors against a panel of kinases.

Experimental Protocols

The inhibitory activities reported above were determined using standardized in vitro kinase assays. The general workflow for these assays is outlined below, followed by a detailed protocol for the EGFR kinase assay as a representative example.

General Kinase Assay Workflow

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Kinase, Substrate, and ATP Solutions compound Serially Dilute This compound and Reference Inhibitors plate Dispense Compounds into 384-well Plate initiate Add Kinase and Substrate to Plate plate->initiate incubate_rt Incubate at Room Temperature initiate->incubate_rt start_reaction Add ATP to Initiate Phosphorylation incubate_rt->start_reaction incubate_30c Incubate at 30°C start_reaction->incubate_30c stop_reaction Add Detection Reagent to Stop Reaction incubate_30c->stop_reaction read_plate Read Luminescence Signal stop_reaction->read_plate analyze Calculate IC50 Values read_plate->analyze

Figure 1. General workflow for in vitro kinase assays.

Detailed Protocol: EGFR Kinase Assay

  • Reagent Preparation :

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • EGFR Enzyme: Recombinant human EGFR (final concentration 1 ng/µL) was prepared in kinase buffer.

    • Substrate: A synthetic peptide substrate (final concentration 0.2 µg/µL) was prepared in kinase buffer.

    • ATP: Adenosine triphosphate (final concentration 10 µM) was prepared in kinase buffer.

  • Compound Dilution :

    • This compound and Gefitinib were serially diluted in 100% DMSO to create a 10-point concentration gradient.

    • The diluted compounds were then transferred to a 384-well assay plate.

  • Kinase Reaction :

    • A mixture of the EGFR enzyme and the peptide substrate was added to each well of the assay plate containing the diluted compounds.

    • The plate was incubated for 10 minutes at room temperature.

    • ATP was added to each well to initiate the kinase reaction.

    • The plate was then incubated for 60 minutes at 30°C.

  • Signal Detection and Analysis :

    • A commercially available kinase detection reagent was added to each well to stop the reaction and generate a luminescent signal.

    • The plate was incubated for an additional 30 minutes at room temperature.

    • Luminescence was read using a plate reader.

    • The resulting data was normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Affected Signaling Pathways

This compound demonstrates inhibitory activity against EGFR and VEGFR2, two key receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis. The simplified signaling pathways for these receptors are depicted below.

cluster_egfr EGFR Pathway cluster_vegfr VEGFR2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR2

Figure 2. Simplified EGFR and VEGFR2 signaling pathways.

The inhibition of EGFR by this compound can block the downstream RAS-RAF-MEK-ERK signaling cascade, which is a critical pathway for cell proliferation. Similarly, inhibition of VEGFR2 can disrupt the PLCγ-PKC pathway, a key driver of angiogenesis. The dual inhibitory action of this compound suggests its potential as an anti-proliferative and anti-angiogenic agent. Further studies are warranted to explore its efficacy and safety in more complex biological systems.

Unveiling the Cross-Reactivity Profile of Isoxazole-Containing Compounds: A Comparative Analysis of Valdecoxib and Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting potential off-target effects and ensuring therapeutic safety. While data on the novel compound N,N,5-Trimethylisoxazol-3-amine remains elusive, a comprehensive analysis of the well-characterized, structurally-related isoxazole-containing drug, Valdecoxib, offers valuable insights into the selectivity of this chemical class. This guide provides a detailed comparison of Valdecoxib's cross-reactivity profile with another prominent COX-2 inhibitor, Celecoxib, supported by experimental data and detailed methodologies.

The isoxazole moiety is a key pharmacophore in a variety of clinically significant drugs, valued for its contribution to diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. However, the potential for these compounds to interact with unintended biological targets necessitates a thorough evaluation of their cross-reactivity. This guide uses Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor that was withdrawn from the market due to cardiovascular concerns, as a case study to explore the selectivity of isoxazole-containing molecules. By comparing its performance against the widely used COX-2 inhibitor Celecoxib, we aim to provide a framework for assessing the cross-reactivity of novel isoxazole derivatives.

Comparative Analysis of In Vitro Potency and Selectivity

The primary targets of Valdecoxib and Celecoxib are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The therapeutic anti-inflammatory effects of these drugs are derived from the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. The following table summarizes the in vitro potency and selectivity of Valdecoxib and Celecoxib against these two enzymes.

CompoundTargetIC50 (µM)[1]Ki (nM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Valdecoxib COX-17.1-2367
COX-20.003-
Celecoxib COX-17.6-190
COX-20.04-

Caption: Comparative in vitro potency and selectivity of Valdecoxib and Celecoxib against human recombinant COX-1 and COX-2 enzymes.

Off-Target Binding Profile

While the primary focus for Valdecoxib and Celecoxib has been on their COX enzyme activity, understanding their interactions with a broader range of biological targets is crucial for a complete cross-reactivity assessment. Although comprehensive public screening data against a wide panel of receptors and enzymes for Valdecoxib is limited, its withdrawal was linked to cardiovascular adverse events, suggesting potential off-target effects in the cardiovascular system. Celecoxib, on the other hand, has been more extensively studied and has been shown to interact with other targets, including carbonic anhydrase and certain kinases, albeit at concentrations generally higher than those required for COX-2 inhibition. The lack of extensive public data for Valdecoxib's off-target profile highlights the importance of conducting broad selectivity screening early in the drug discovery process for any novel isoxazole-containing compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Valdecoxib, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a probe that measures prostaglandin E2 production)

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., a solution of HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow COX Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Compound) B Incubate Enzyme and Compound A->B Pre-incubation C Initiate Reaction with Substrate B->C Reaction Start D Stop Reaction C->D Reaction Quench E Measure Product (e.g., PGE2) D->E Detection F Calculate % Inhibition and IC50 E->F Data Analysis G cluster_pathway Arachidonic Acid Signaling Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->PGs_GI PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Valdecoxib Valdecoxib Valdecoxib->COX1 Weakly Inhibits Valdecoxib->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX1 Weakly Inhibits Celecoxib->COX2 Inhibits

References

A Comparative Guide to In Silico Binding Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to form diverse interactions make it a valuable component in drug design. While specific in silico studies on N,N,5-Trimethylisoxazol-3-amine are not prevalent in publicly available literature, a vast body of research exists for structurally related isoxazole derivatives. This guide provides an objective comparison of the in silico binding performance of various isoxazole analogs against several key protein targets, supported by experimental data and detailed methodologies.

Comparative Binding Affinity: Isoxazoles vs. Alternatives

In silico molecular docking is a primary tool for predicting the binding affinity and interaction patterns of a ligand with its protein target. The binding energy, typically reported in kcal/mol, provides a quantitative estimate of binding strength. The following tables summarize docking scores and experimental validation data for isoxazole derivatives against prominent drug targets, compared with established inhibitors.

Table 1: Performance Against Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a major target for anti-inflammatory drugs. Isoxazole-containing compounds have been investigated as selective COX-2 inhibitors.

Compound/AlternativeTargetDocking Score (kcal/mol)Experimental Data (IC₅₀)Citation
Isoxazole Derivative (5b)COX-2-8.775.68% edema inhibition[1]
Isoxazole Derivative (5c)COX-2-8.574.48% edema inhibition[1]
Isoxazole-Carboxamide (A13)COX-2Not Specified13 nM[2]
Celecoxib (Standard) COX-2 -10.3 (approx.) ~40 nM

*Note: Celecoxib data is a representative value from general literature for comparison, as it was not in the cited primary sources.

Table 2: Performance Against Carbonic Anhydrase (CA)

Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma. Novel isoxazole derivatives have been explored for this target.

Compound/AlternativeTargetDocking Score (kcal/mol)Binding Free Energy (ΔGbind, kcal/mol)Experimental Data (IC₅₀)Citation
Isoxazole Derivative (AC2)CA IINot Specified-13.53112.3 µM[3][4]
Isoxazole Derivative (AC3)CA IINot Specified-12.49228.4 µM[3][4]
Acetazolamide (Standard) CA II Not Specified Not Specified 18.6 µM [4]

Table 3: Performance Against Heat Shock Protein 90 (Hsp90)

Hsp90 is a chaperone protein and a significant target in cancer therapy. Isoxazole-based molecules have shown promise as Hsp90 inhibitors.

Compound/AlternativeTargetDocking Score (kcal/mol)Key InteractionsCitation
ZINC Database Isoxazole 1Hsp90-8.51H-bonds, Hydrophobic[5]
ZINC Database Isoxazole 2Hsp90-8.42H-bonds, Hydrophobic[6]
Luminespib (Reference) Hsp90 -8.20 Gly97, Asn51, Lys58 [5][6]

Experimental and Computational Protocols

The data presented is derived from robust computational and experimental methods. Understanding these protocols is crucial for interpreting the results and designing future studies.

Key Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The general workflow is as follows:

  • Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[3]

  • Ligand Preparation : The 2D structure of the isoxazole derivative is drawn using chemical software (e.g., ChemDraw, Avogadro) and converted to a 3D structure.[7] The geometry is then optimized using a suitable force field or quantum mechanical method to find the lowest energy conformation.[3]

  • Docking Simulation : Software like AutoDock Vina or MOE (Molecular Operating Environment) is used.[1] A grid box is defined around the active site of the target protein. The software then samples numerous orientations and conformations of the ligand within this box, scoring each "pose" based on a scoring function that estimates binding energy.[1]

  • Analysis : The resulting poses are analyzed. The pose with the most favorable docking score (most negative value) is typically considered the most likely binding mode. Interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges are examined to understand the basis of binding.[5]

Key Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: COX-2)

Experimental validation is essential to confirm in silico predictions.

  • Enzyme and Substrate Preparation : Purified recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Compound Incubation : The isoxazole derivatives and reference inhibitors are pre-incubated with the COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid. The enzyme's activity leads to the production of prostaglandin E2 (PGE2).

  • Quantification : The reaction is stopped after a set period. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC₅₀ Determination : The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of compound concentrations.[2]

Visualizing Workflows and Pathways

Diagrams are critical for conceptualizing complex processes in drug discovery and molecular biology.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase cluster_output Outcome p_prep 1. Target Protein Preparation (from PDB) dock 3. Molecular Docking (e.g., AutoDock Vina) p_prep->dock l_prep 2. Ligand Structure Optimization l_prep->dock pose 4. Binding Pose and Score Analysis dock->pose interact 5. Interaction Mapping (H-bonds, Hydrophobic) pose->interact lead Lead Candidate Identification interact->lead

Caption: A typical workflow for in silico molecular docking studies.

G membrane Cell Membrane stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGH2) cox2->pgs inflammation Pain & Inflammation pgs->inflammation inhibitor Isoxazole Inhibitor inhibitor->cox2 BLOCKS

Caption: Simplified COX-2 signaling pathway in inflammation.

References

Comparative Guide: N,N,5-Trimethylisoxazol-3-amine and Structurally Related Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of N,N,5-Trimethylisoxazol-3-amine and its commercially available structural analogs. The focus is on their performance in preclinical research, particularly in the fields of oncology and inflammation. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate research compounds.

Introduction to this compound and its Analogs

This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The isoxazole scaffold is a key component in several commercially available drugs. This guide focuses on the comparison of this compound with its primary amine counterpart, 3-Amino-5-methylisoxazole, and other N-substituted analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this guide collates existing data on closely related compounds to infer potential structure-activity relationships and guide reagent selection.

Comparative Analysis of Biological Activity

The primary applications of isoxazole derivatives, as evidenced by the scientific literature, are in the areas of anticancer and anti-inflammatory research. The following tables summarize the available quantitative data for 3-Amino-5-methylisoxazole and other relevant N-substituted analogs.

Anticancer Activity

The in vitro cytotoxic activity of isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency.

Table 1: Comparative in vitro Anticancer Activity of 3-Amino-5-methylisoxazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
3-Amino-5-methylisoxazole Schiff base derivatives Ehrlich Ascites Carcinoma (EAC)Not SpecifiedPotent Activity Reported[1]
N-(Aryl)-5-methylisoxazol-3-amine derivatives Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell LinesNCI-60 ScreenGrowth Percent (GP) reported; some compounds showed significant activity[2]
Pentacyclic Benzimidazole derivative with amino side chain Various human cancer cell linesNot SpecifiedSubmicromolar activity for some derivatives[3]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative Non-small cell lung cancer (HOP-92)NCI-60 Screen4.56[4]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative Breast cancer (MDA-MB-468)NCI-60 Screen21.0[4]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative Melanoma (SK-MEL-5)NCI-60 Screen30.3[4]
1,2,3-Triazole-amino acid conjugates Breast (MCF7) and Liver (HepG2) cancer cell linesNot specified>30% inhibition at <10 µM[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog CNS cancer (SNB-75)NCI-60 ScreenPGI of 41.25% at 10 µM[6]

Note: PGI refers to Percent Growth Inhibition.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of isoxazole derivatives, often using in vivo models such as carrageenan-induced paw edema.

Table 2: Comparative in vivo Anti-inflammatory Activity of 3-Amino-5-methylisoxazole Derivatives

Compound/DerivativeAnimal ModelAssay TypeDoseInhibition of Edema (%)Reference
bis(3-aryl-3-oxo-propyl)methylamine hydrochloride RatCarrageenan-induced paw edema50 mg/kg49[1]
bis(3-aryl-3-oxo-propyl)methylamine hydrochloride RatCarrageenan-induced paw edema100 mg/kg35[1]
bis(3-aryl-3-oxo-propyl)methylamine hydrochloride RatCarrageenan-induced paw edema200 mg/kg47[1]
Indomethacin (Reference) RatCarrageenan-induced paw edema20 mg/kg82[1]
4-(5-methylisoxazol-3-ylamino) thiazole derivative (Compound 13) Not SpecifiedNot SpecifiedNot SpecifiedGreatest potency in the series[7]
N-(5-methyl-isoxazol-3-yl)...benzenesulfonamide derivatives In vitroCarbonic Anhydrase Inhibition-Weak to modest inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (including this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of the compared reagents.

G Synthetic Pathway for 3-Amino-5-methylisoxazole Derivatives cluster_start Starting Materials cluster_reaction1 Cyclization cluster_reaction2 Amination cluster_reaction3 N-Substitution Ethyl Acetoacetate Ethyl Acetoacetate 3-Methylisoxazol-5(4H)-one 3-Methylisoxazol-5(4H)-one Ethyl Acetoacetate->3-Methylisoxazol-5(4H)-one + Hydroxylamine Hydroxylamine Hydroxylamine 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole 3-Methylisoxazol-5(4H)-one->3-Amino-5-methylisoxazole This compound This compound 3-Amino-5-methylisoxazole->this compound + Alkylating Agent N-Aryl-5-methylisoxazol-3-amine N-Aryl-5-methylisoxazol-3-amine 3-Amino-5-methylisoxazole->N-Aryl-5-methylisoxazol-3-amine + Aryl Halide (e.g., Buchwald-Hartwig coupling)

Caption: A generalized synthetic pathway for N-substituted 3-amino-5-methylisoxazole derivatives.

G Preclinical Screening Workflow for Isoxazole Derivatives cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis Synthesis of Isoxazole Library Synthesis of Isoxazole Library Primary Assay (e.g., MTT) Primary Assay (e.g., MTT) Synthesis of Isoxazole Library->Primary Assay (e.g., MTT) Secondary Assays (e.g., Apoptosis, Cell Cycle) Secondary Assays (e.g., Apoptosis, Cell Cycle) Primary Assay (e.g., MTT)->Secondary Assays (e.g., Apoptosis, Cell Cycle) Active Hits Lead Identification Lead Identification Secondary Assays (e.g., Apoptosis, Cell Cycle)->Lead Identification Animal Model of Disease (e.g., Xenograft) Animal Model of Disease (e.g., Xenograft) Toxicity Studies Toxicity Studies Animal Model of Disease (e.g., Xenograft)->Toxicity Studies Lead Optimization Lead Optimization Toxicity Studies->Lead Optimization Lead Identification->Animal Model of Disease (e.g., Xenograft) Lead Optimization->Synthesis of Isoxazole Library Iterative Design

Caption: A typical workflow for the preclinical evaluation of novel isoxazole derivatives.

Conclusion

References

Safety Operating Guide

Prudent Disposal of N,N,5-Trimethylisoxazol-3-amine in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

In the absence of specific hazard data, N,N,5-Trimethylisoxazol-3-amine must be handled with caution. The operational plan for its disposal should prioritize the minimization of exposure and environmental release.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if available for similar isoxazole structures.

  • Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the material as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge. All respiratory protection should be used in accordance with a formal respiratory protection program.

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a dedicated, properly sealed, and compatible container. The container must be in good condition, with no leaks or rust.[1] Plastic containers are often preferred for their durability.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity").[1]

  • Segregation: Store the waste container segregated from incompatible materials. As a general precaution, keep it away from strong acids, bases, and oxidizing agents.[3]

  • Storage Area: Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3] The SAA should be a well-ventilated area, away from heat sources and direct sunlight.[4]

3. Disposal Procedure:

  • Do Not Dispose Down the Drain: Do not dispose of this compound in the sanitary sewer.[3][5][6] Its environmental impact and effects on wastewater treatment processes are unknown.

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[7][8]

  • Contact a Professional Waste Disposal Service: The only acceptable method for the disposal of a chemical with unknown properties is through a licensed hazardous waste disposal company. Your institution's EHS office will have procedures in place for this.

Data Presentation

Due to the lack of a specific SDS, quantitative data for this compound is not available. The following table illustrates the type of information that would be necessary for a complete disposal assessment, all of which is currently unknown for this specific compound.

Data PointThis compoundSignificance for Disposal
Physical State Not AvailableDetermines the type of container and handling procedures (e.g., solid vs. liquid).
Flash Point Not AvailableIndicates flammability and requirements for storage away from ignition sources.
pH Not AvailableDetermines if the waste is corrosive and if it requires neutralization or special handling.
Toxicity Data (e.g., LD50) Not AvailableInforms the level of PPE required and the specific hazards to personnel.
Environmental Hazards Not AvailableDetermines if the waste is toxic to aquatic life, requiring stringent measures to prevent release to the environment.
Reactivity Data Not AvailableIdentifies chemical incompatibilities to prevent dangerous reactions during storage and transport.
Regulatory Status (e.g., RCRA) Not AvailableDictates the specific legal requirements for disposal, including whether it is a listed hazardous waste.

Experimental Protocols

No experimental protocols for the disposal of this compound were found. The recommended protocol is the administrative procedure of contacting your EHS office to arrange for pickup by a certified hazardous waste contractor.

Mandatory Visualization

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste in a research setting.

Chemical_Disposal_Workflow General Laboratory Chemical Waste Disposal Workflow start Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Consult SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Treat as Hazardous Waste of Unknown Toxicity sds_check->sds_no No characterize Characterize Waste: - Flammable? - Corrosive? - Reactive? - Toxic? sds_yes->characterize containerize Select a compatible, sealed, and properly labeled container sds_no->containerize characterize->containerize segregate Segregate from incompatible materials containerize->segregate store Store in a designated Satellite Accumulation Area (SAA) segregate->store ehs_contact Contact Environmental Health & Safety (EHS) for pickup store->ehs_contact disposal Waste collected by a licensed disposal contractor ehs_contact->disposal

Caption: General workflow for the disposal of chemical waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling N,N,5-Trimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N,5-Trimethylisoxazol-3-amine (CAS No. 60148-37-0). The following procedures are based on the known hazards of structurally similar isoxazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

1. Hazard Assessment

  • Acute Toxicity: Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Eye Damage: Risk of serious eye damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

A summary of relevant hazard statements for similar compounds is provided in the table below.

Hazard StatementDescription
H302Harmful if swallowed.
H317May cause an allergic skin reaction.
H318Causes serious eye damage.
H361Suspected of damaging fertility or the unborn child.
H411Toxic to aquatic life with long lasting effects.
H314Causes severe skin burns and eye damage.
H335May cause respiratory irritation.

2. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles (European standard - EN 166).[1] A face shield should also be worn where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.
Skin and Body A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for large-scale operations.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

3. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation

  • Consult SDS of Analogs: Before beginning work, review the SDS for structurally similar compounds to fully understand the potential hazards.[1][2][4]

  • Designate Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[2]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

3.2. Handling

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the dissolution is performed in a closed or contained system if possible.

  • Experimental Use:

    • Maintain adequate ventilation throughout the experiment.

    • Avoid direct contact with the compound and any solutions containing it.

3.3. Post-Handling

  • Decontamination:

    • Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.

    • Wipe down the work area within the fume hood.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

4. Emergency Procedures

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

5. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour waste down the drain.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol prep1 Review SDS of Analogous Compounds prep2 Designate & Prepare Fume Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 weigh Weighing & Transfer (in fume hood) prep4->weigh dissolve Solution Preparation (in fume hood) weigh->dissolve spill Spill weigh->spill exposure Personal Exposure weigh->exposure experiment Experimental Use dissolve->experiment dissolve->spill dissolve->exposure decon Decontaminate Equipment & Work Area experiment->decon collect_waste Collect Solid & Liquid Waste in Labeled, Sealed Containers experiment->collect_waste experiment->spill experiment->exposure wash Wash Hands Thoroughly decon->wash dispose Dispose via EHS Office collect_waste->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,5-Trimethylisoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N,5-Trimethylisoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.